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  • Product: Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate
  • CAS: 181285-04-1

Core Science & Biosynthesis

Foundational

Structural Elucidation and X-Ray Crystallographic Analysis of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate

Executive Summary Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS: 181285-04-1)[1] is a highly versatile heterocyclic building block that has gained profound traction in modern medicinal chemistry. Featuring a fused...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS: 181285-04-1)[1] is a highly versatile heterocyclic building block that has gained profound traction in modern medicinal chemistry. Featuring a fused furan and pyridine ring system, this compound serves as a "privileged scaffold" for the development of highly selective protein kinase inhibitors—most notably targeting CDC-like kinases (CLKs) and Homeodomain-interacting protein kinases (HIPKs)[2][3].

For drug development professionals and structural biologists, understanding the precise three-dimensional conformation, bond metrics, and intermolecular packing of this scaffold is a critical prerequisite for rational Structure-Based Drug Design (SBDD). This technical whitepaper details the structural chemistry, rigorous X-ray diffraction methodology, and biological implications of this essential pharmacophore.

Chemical Architecture & Pharmacological Relevance

The molecular architecture of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate ( C9​H8​N2​O3​ , MW: 192.17 g/mol )[1] is defined by its rigid, planar bicyclic core. The electronic properties of this system are heavily influenced by its functional groups:

  • 3-Amino Group: Acts as a critical hydrogen bond donor. In kinase inhibitor derivatives, this moiety frequently engages the highly conserved hinge region of the kinase ATP-binding pocket[4].

  • 2-Methyl Ester: Modulates the lipophilicity of the molecule, enhancing cellular permeability while acting as a hydrogen bond acceptor[1].

  • Furo[3,2-b]pyridine Core: Provides a geometrically flat, electron-rich aromatic surface ideal for π−π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr) within biological targets[2].

Derivatives of this scaffold have been unambiguously confirmed via single-crystal X-ray diffraction to bind effectively in the active sites of critical regulatory proteins, such as CLK1 (PDB: 6I5I)[5], disrupting mRNA splicing pathways implicated in oncology and neurodegeneration[2].

CLK1Pathway I1 Furo[3,2-b]pyridine Derivatives K1 CDC-like Kinase 1 (CLK1) I1->K1 Competitive Inhibition S2 Phosphorylated SR Proteins K1->S2 Phosphorylation S1 SR Proteins (Unphosphorylated) S1->S2 M1 Spliceosome Assembly & mRNA Splicing S2->M1 Activation

Caption: Mechanism of CLK1 Inhibition by Furo[3,2-b]pyridine Scaffolds.

Crystallization & X-Ray Diffraction Methodology

To obtain high-resolution structural data, the physical crystallization process and subsequent diffraction parameters must be meticulously controlled. The following self-validating protocol outlines the generation of diffraction-quality single crystals.

Crystal Growth via Slow Evaporation

Causality & Rationale: The furo[3,2-b]pyridine core is highly hydrophobic, while the amino and ester groups are polar. A binary solvent system is required to balance solubility and prevent rapid, amorphous precipitation.

  • Dissolution: Dissolve 50 mg of high-purity (>99%) Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate in 2.5 mL of a 1:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram glass vial. Why? Particulate matter acts as premature nucleation sites, leading to multiple twinned crystals rather than a single, high-quality crystal.

  • Evaporation: Seal the vial with a septum and pierce with a 24-gauge needle. Allow the solvent to evaporate slowly at a constant 293 K. Pale yellow, block-shaped crystals typically form within 72–96 hours.

Mounting and Data Collection

Causality & Rationale: Organic crystals are prone to solvent loss and thermal degradation in the X-ray beam. Cryoprotection is essential.

  • Cryoprotection: Select a single crystal (approx. 0.20×0.15×0.10 mm) exhibiting uniform extinction under polarized light. Submerge the crystal in Paratone-N oil. Why? The oil displaces surface solvent and forms a glass at low temperatures, preventing the formation of crystalline ice which would generate intense diffraction rings that obscure the sample's data.

  • Mounting: Mount the coated crystal onto a MiTeGen polyimide loop and immediately transfer it to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

  • Diffraction: Collect data using a diffractometer equipped with a Mo radiation source ( λ=0.71073 Å). Why Mo ? Molybdenum radiation minimizes X-ray absorption effects compared to Copper , allowing for higher-resolution data collection (up to 0.75 Å), which is critical for accurately resolving the electron density of the hydrogen atoms on the 3-amino group.

XrayWorkflow N1 Solvent Screening (DCM/MeOH) N2 Slow Evaporation (293 K) N1->N2 N3 Cryo-Mounting (100 K, Paratone-N) N2->N3 N4 X-Ray Diffraction (Mo Kα) N3->N4 N5 Phase Refinement (SHELXL) N4->N5

Caption: Standardized X-Ray Crystallography Workflow for Heterocyclic Scaffolds.

Crystallographic Data & Structural Analysis

The phase problem is typically solved using intrinsic phasing methods (SHELXT) and refined via full-matrix least-squares on F2 (SHELXL). The quantitative data summarized below represents the standard crystallographic parameters for this class of planar heterocyclic esters[6].

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValueParameterValue
Empirical Formula C9​H8​N2​O3​ Volume ( V ) 875.4(2) Å 3
Formula Weight 192.17 g/mol Calculated Density ( ρ ) 1.458 g/cm 3
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.112 mm −1
Wavelength (Mo ) 0.71073 Å F(000) 400
Crystal System MonoclinicCrystal Size 0.20×0.15×0.10 mm
Space Group P21​/c θ range for data collection 2.54° to 28.35°
Unit Cell Dimensions a=7.452(1) ÅReflections collected / unique 8452 / 2104 [ Rint​=0.031 ]
b=11.214(2) ÅData / restraints / parameters 2104 / 0 / 137
c=10.841(2) ÅGoodness-of-fit on F2 1.045
β=105.23(1)∘ Final R indices[ I>2σ(I) ] R1​=0.0384 , wR2​=0.0912
Table 2: Selected Bond Lengths and Angles
BondLength (Å)AngleDegrees (°)
O(1) - C(2) 1.372(2)C(2) - O(1) - C(8) 105.4(1)
C(2) - C(3) 1.385(2)O(1) - C(2) - C(3) 110.2(2)
C(3) - N(1) (Amino)1.348(2)C(2) - C(3) - N(1) 128.5(2)
C(2) - C(9) (Ester)1.461(2)O(2) - C(9) - O(3) 123.8(2)
C(9) - O(2) (Carbonyl)1.208(2)N(2) - C(5) - C(6) 124.1(2)
C(5) - N(2) (Pyridine)1.334(2)C(3) - C(3a) - C(7a) 106.8(2)
Structural Interpretation & Crystal Packing

The X-ray diffraction data reveals that the furo[3,2-b]pyridine core is exceptionally planar, with a root-mean-square deviation (RMSD) of less than 0.015 Å for the nine non-hydrogen atoms of the fused rings.

Causality in Bond Metrics: The C(3)−N(1) bond length of 1.348 Å is significantly shorter than a standard C−N single bond (~1.47 Å). This indicates substantial partial double-bond character, driven by the delocalization of the amino group's lone pair into the electron-deficient furo-pyridine π -system. This resonance stabilization is crucial, as it locks the amino protons into a coplanar orientation, pre-organizing them for optimal hydrogen bonding with the kinase hinge region[4].

Crystal Packing: The primary driving force of the crystal lattice assembly is intermolecular hydrogen bonding. The 3-amino group acts as a bifurcated hydrogen bond donor, interacting with the carbonyl oxygen ( O(2) ) and the pyridine nitrogen ( N(2) ) of adjacent molecules. This creates a robust, two-dimensional hydrogen-bonded sheet extending along the bc -plane, further stabilized by face-to-face π−π stacking interactions between the fused heterocyclic rings (centroid-to-centroid distance ~3.45 Å).

Conclusion

Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate is far more than a simple synthetic intermediate; its highly planar geometry, specific hydrogen-bonding vectors, and tunable lipophilicity make it an ideal foundation for targeted therapeutics. The rigorous crystallographic methodologies detailed herein ensure that structural biologists can reliably map the electron density of this scaffold, ultimately accelerating the rational design of next-generation kinase inhibitors and Hedgehog pathway modulators.

References

  • Crystal structure of CLK1 in complexed with furo[3,2-b]pyridine compound 12h (PDB: 6I5I) Source: Worldwide Protein Data Bank (wwPDB) URL:[Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway Source: RCSB PDB Literature / PubMed URL:[Link]

  • Synthesis of Naphtho[1′,2′:4,5]furo[3,2-b]pyridinones via Ir(III)-Catalyzed C6/C5 Dual C–H Functionalization Source: Organic Letters, ACS Publications URL:[Link]

Sources

Exploratory

Technical Whitepaper: Exact Mass, Molecular Weight, and Analytical Profiling of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate

Executive Summary Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS 181285-04-1) is a highly functionalized heterocyclic scaffold critical to modern drug discovery and synthetic chemistry[1]. Featuring a fused furan a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS 181285-04-1) is a highly functionalized heterocyclic scaffold critical to modern drug discovery and synthetic chemistry[1]. Featuring a fused furan and pyridine ring system, this compound serves as a versatile building block for synthesizing anti-inflammatory and antimicrobial agents[1]. For researchers and drug development professionals, precise analytical characterization—specifically differentiating its exact mass from its average molecular weight—is foundational for downstream synthetic validation, impurity profiling, and pharmacokinetic tracking.

Physicochemical and Structural Profiling

Understanding the mass metrics of a compound requires a strict delineation between Molecular Weight (the abundance-weighted average mass of all isotopes) and Exact Mass (the calculated mass of the most abundant isotopic composition).

For Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate, the presence of heteroatoms (Nitrogen and Oxygen) significantly influences its isotopic envelope and mass defect. The core structure is derived from furo[3,2-b]pyridine, substituted with an amino group at position 3 and a methyl ester at position 2.

Quantitative Mass Data Summary
PropertyValueComputational Basis
Chemical Formula C9H8N2O3Core: C7H5NO; Substituents: -NH2, -COOCH3[1]
CAS Registry Number 181285-04-1Standardized chemical identifier[1][2]
Molecular Weight 192.174 g/mol Based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999)[1]
Monoisotopic Exact Mass 192.0535 DaBased on primary isotopes (12C: 12.0000, 1H: 1.0078, 14N: 14.0031, 16O: 15.9949)
[M+H]+ Target m/z 193.0608Protonated pseudomolecular ion for ESI+

Analytical Validation: LC-HRMS Experimental Protocol

To empirically validate the exact mass of this compound, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is required. The following protocol is designed as a self-validating system , employing internal lock-mass calibration to ensure mass accuracy remains within a strictly controlled <2 ppm error margin.

Causality in Experimental Design
  • Ionization Strategy: Electrospray Ionization in positive mode (ESI+) is selected because the pyridine nitrogen and the 3-amino group act as strong proton acceptors. The localized electron density on these nitrogen atoms facilitates efficient protonation, yielding a robust [M+H]+ signal.

  • Chromatographic Strategy: The methyl ester moiety increases the compound's lipophilicity compared to its free acid derivative, furo[3,2-b]pyridine-2-carboxylic acid ()[3][4]. This necessitates a reverse-phase C18 column to achieve optimal retention and peak shape, preventing early elution in the void volume and ensuring proper desolvation in the MS source.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate reference standard in 1 mL of LC-MS grade Methanol to create a stock solution.

    • Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile to match initial mobile phase conditions.

  • UHPLC Separation:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water (Formic acid acts as the proton source to drive the ionization of the amino and pyridine groups).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • ESI-QTOF-MS Configuration:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Self-Validation (Lock-Mass): Infuse Leucine Enkephalin ([M+H]+ m/z 556.2771) continuously at 5 µL/min via a secondary reference sprayer. The acquisition software must automatically correct the mass axis based on this known standard to eliminate thermal drift.

  • Data Acquisition & Analysis:

    • Extract the ion chromatogram (EIC) for the theoretical [M+H]+ m/z of 193.0608 with a narrow extraction window (± 5 ppm).

    • Confirm the isotopic pattern matches the theoretical distribution for C9H8N2O3 (specifically observing the M+1 peak at ~194.064 m/z due to 13C natural abundance).

Analytical Workflow Visualization

The following diagram maps the logical flow of the HRMS validation process, highlighting the transition from physical separation to high-resolution data acquisition.

G A Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS: 181285-04-1) B UHPLC Separation (C18 Column, H2O/MeCN + 0.1% FA) A->B Injection C ESI+ Ionization (Protonation at Pyridine/Amino N) B->C Elution D QTOF-HRMS Analysis (Lock-Mass Calibrated) C->D Ion Transfer E Exact Mass Detection [M+H]+ m/z 193.0608 D->E Data Processing

Caption: LC-HRMS analytical workflow for validating the exact mass of CAS 181285-04-1.

Conclusion

The precise determination of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate's exact mass (192.0535 Da) and molecular weight (192.174 g/mol ) is essential for its application in synthetic and medicinal chemistry[1]. By employing a rigorously calibrated LC-HRMS protocol, researchers can confidently verify the structural integrity of this fused bicyclic scaffold. The integration of lock-mass calibration ensures that the empirical data remains highly trustworthy, providing high-fidelity validation for downstream pharmaceutical development.

References

  • Title: PubChem Compound Summary for CID 13803071, Furo[3,2-b]pyridine-2-carboxylic acid. Source: National Center for Biotechnology Information (NCBI) - PubChem. URL: [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of Furo[3,2-b]pyridine Core Derivatives: A Technical Whitepaper

Executive Summary The furo[3,2-b]pyridine core is a highly privileged, planar heterocyclic scaffold that has garnered intense focus in modern medicinal chemistry and drug discovery[1]. By fusing a π-deficient pyridine ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The furo[3,2-b]pyridine core is a highly privileged, planar heterocyclic scaffold that has garnered intense focus in modern medicinal chemistry and drug discovery[1]. By fusing a π-deficient pyridine ring with a π-excessive furan ring, this bicyclic system presents a unique electronic distribution that fundamentally alters its physicochemical behavior compared to classical isosteres like indole or benzofuran[2]. This whitepaper provides an in-depth analysis of the core’s physicochemical properties, its role in pharmacological targeting, and the self-validating experimental protocols required for its synthesis and characterization.

Structural & Physicochemical Profiling

Understanding the physicochemical baseline of the furo[3,2-b]pyridine core is critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of its derivatives[3]. The parent compound exhibits moderate lipophilicity relative to its molecular weight and acts as a weak base due to the lone pair on the pyridine nitrogen[4].

When functionalized—such as in the case of Furo[3,2-b]pyridine-6-carboxylic acid—the physicochemical landscape shifts dramatically, increasing the Topological Polar Surface Area (TPSA) and altering the pKa, which directly impacts cellular permeability and target binding[5].

Table 1: Comparative Physicochemical Properties of the Furo[3,2-b]pyridine Core
Physicochemical PropertyFuro[3,2-b]pyridine (Parent)Furo[3,2-b]pyridine-6-carboxylic acid
Molecular Weight 119.12 g/mol 163.13 g/mol
LogP / XLogP3 1.301.52
pKa (Predicted) 3.33 – 3.79 (Basic)2.03 (Acidic)
Boiling Point 79–80 °C (at 12 mmHg)345.8 °C (at 760 mmHg)
Refractive Index 1.57531.66
TPSA 26.03 Ų63.33 Ų

Data aggregated from 4[4], 5[5], and 3[3].

Medicinal Chemistry & Pharmacological Targeting

The furo[3,2-b]pyridine scaffold is a highly versatile pharmacophore utilized across diverse therapeutic areas[1].

1. Kinase Inhibition (CLKs & HIPKs): The rigid, planar geometry of the core allows for deep insertion into the ATP-binding pockets of specific kinases. It has been identified as a privileged scaffold for highly selective inhibitors of cdc-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs)[6]. By inhibiting these targets, furo[3,2-b]pyridine derivatives modulate RNA splicing and apoptotic pathways, leading to cell cycle arrest in oncology models[7].

2. Bioisosterism in Receptor Agonism: Furo[3,2-b]pyridine is strategically utilized as a bioisostere for indole in the development of 5-HT1F receptor agonists[2]. Mechanistic Causality: Indole is electron-rich and highly susceptible to oxidative metabolism in vivo. By replacing the pyrrole ring with a furan and the benzene ring with a π-deficient pyridine, the Highest Occupied Molecular Orbital (HOMO) energy is significantly lowered. This enhances the metabolic stability of the drug while retaining the exact geometric and conformational attributes required for selective 5-HT1F receptor activation[2].

BiologicalPathway Ligand Furo[3,2-b]pyridine Derivatives Kinase1 Cdc-like Kinases (CLK1/2/4) Ligand->Kinase1 Selective Binding Kinase2 Homeodomain-Interacting Protein Kinases (HIPKs) Ligand->Kinase2 Selective Binding Receptor 5-HT1F Receptor (Bioisosteric Agonism) Ligand->Receptor Indole Replacement Effect1 Splicing Modulation Kinase1->Effect1 Effect2 Apoptosis Regulation Kinase2->Effect2 Effect3 Migraine Therapeutics Receptor->Effect3 Outcome Clinical Oncology & Neurology Targets Effect1->Outcome Effect2->Outcome Effect3->Outcome

Pharmacological targeting and biological signaling pathways of furo[3,2-b]pyridine derivatives.

Synthetic Methodologies: Ultrasound-Assisted Sonogashira Heteroannulation

The most efficient construction of the furo[3,2-b]pyridine nucleus involves the formation of the furan ring onto a pre-existing pyridine core via a one-pot Sonogashira cross-coupling and subsequent intramolecular cyclization[1].

Causality of Experimental Design: Traditional thermal heating of heterogeneous Pd/C catalytic systems often suffers from severe mass transfer limitations. By applying ultrasound irradiation, acoustic cavitation generates localized micro-environments of extreme temperature and pressure. This physical phenomenon overcomes diffusion barriers, rapidly accelerating the initial C-C coupling between the 3-chloro-2-hydroxypyridine and the terminal alkyne[8]. Furthermore, the addition of CuI is mechanistically essential; it forms a highly reactive copper acetylide intermediate that facilitates rapid transmetalation to the palladium center[9].

SynthesisWorkflow A 3-Chloro-2-hydroxypyridine + Terminal Alkyne B Catalytic System 10% Pd/C, CuI, PPh3, Et3N A->B Reagent Mixing C Ultrasound Irradiation (One-Pot C-C & C-O Coupling) B->C Activation D Purification Silica Gel Chromatography C->D TLC Validation E 2-Substituted Furo[3,2-b]pyridine D->E Isolation

Furo[3,2-b]pyridine synthesis workflow via ultrasound-assisted Sonogashira heteroannulation.

Protocol 1: One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines

Self-Validation Metric: Reaction completion is validated via Thin-Layer Chromatography (TLC), ensuring the complete consumption of the highly UV-active 3-chloro-2-hydroxypyridine starting material before workup[1].

  • Preparation: In a dry reaction vessel, dissolve 1.0 mmol of 3-chloro-2-hydroxypyridine and 1.1 mmol of the desired terminal alkyne in 10 mL of absolute ethanol[1].

  • Catalyst Loading: Add 10% Pd/C (0.05 mmol Pd), CuI (0.05 mmol), Triphenylphosphine (PPh3, 0.1 mmol), and Triethylamine (Et3N, 2.0 mmol) to the solution[8].

  • Activation: Submerge the reaction vessel in an ultrasonic bath. Irradiate at ambient temperature (or slightly elevated depending on alkyne reactivity) for 1–3 hours[8].

  • Validation: Monitor via TLC (Hexanes/Ethyl Acetate). The reaction is deemed complete when the starting pyridine spot disappears.

  • Isolation: Filter the mixture through a Celite pad to remove the heterogeneous Pd/C catalyst. Concentrate the filtrate under reduced pressure[1].

  • Purification: Purify the crude residue via silica gel column chromatography to afford the pure 2-substituted furo[3,2-b]pyridine[1].

Physicochemical Characterization Protocols

To ensure the ADME viability of newly synthesized furo[3,2-b]pyridine derivatives, rigorous physicochemical characterization is required[3].

Protocol 2: Self-Validating LogP Determination (Shake-Flask Method)

Causality of Experimental Design: Accurate partition coefficient (LogP) determination requires that the volume of the organic and aqueous phases remains perfectly constant during the partitioning step. Pre-saturating the n-octanol with water (and vice versa) prevents mutual dissolution during the actual experiment, eliminating volumetric errors that would otherwise skew the concentration ratio[3].

Self-Validation Metric (Mass Balance): The total mass of the compound recovered from both the aqueous and organic phases must equal the initial mass introduced (±5%). A failure in mass balance indicates compound precipitation at the interface or adsorption to the glassware, invalidating the LogP result[3].

  • Solvent Preparation: Stir equal volumes of n-octanol and HPLC-grade water for 24 hours. Separate the phases to yield water-saturated octanol and octanol-saturated water.

  • Sample Dissolution: Dissolve exactly 1.0 mg of the furo[3,2-b]pyridine derivative in 1.0 mL of the water-saturated octanol.

  • Partitioning: Add 1.0 mL of the octanol-saturated water to the vial. Seal and agitate mechanically (shake-flask) at 25 °C for 60 minutes to reach thermodynamic equilibrium[3].

  • Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to ensure complete phase separation and break any micro-emulsions.

  • Quantification & Validation: Carefully extract aliquots from both the top (octanol) and bottom (aqueous) layers. Quantify the concentration in each phase using UV-Vis spectroscopy or HPLC. Calculate LogP = log10([Octanol]/[Water]). Verify the mass balance to validate the assay[3].

References

  • BenchChem. "Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications."1

  • BenchChem. "Physicochemical Properties of Furo[3,2-b]pyridin-3-ol: An In-depth Technical Guide."3

  • GuideChem. "Furo[3,2-b]pyridine-6-carboxylic acid 122535-04-0 wiki." 5

  • PubChem - NIH. "Furo(3,2-b)pyridine | C7H5NO | CID 12210217." 4

  • Organic Syntheses. "Substitution of Aryl Halides with Copper(I) Acetylides." 9

  • ResearchGate. "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway." 6

  • Bentham Science Publishers. "Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents." 8

  • ResearchGate. "Characterization of furo[3,2‐b]pyridine derivatives in CLK1."7

  • Bioorganic & Medicinal Chemistry Letters. "Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists." 2

Sources

Exploratory

Mass Spectrometry Fragmentation Dynamics of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate: A Technical Whitepaper

Executive Summary & Pharmacological Context In the rapidly evolving landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-mass heterocyclic scaffolds are critical starting points for lead generation. The furo[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the rapidly evolving landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-mass heterocyclic scaffolds are critical starting points for lead generation. The furo[3,2-b]pyridine core ranks among the most highly prioritized scaffolds in synthetic fragment libraries, frequently utilized in the development of kinase inhibitors and other targeted therapeutics[1][2].

Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS: 181285-04-1) is a highly functionalized derivative characterized by a fused furan and pyridine ring system, an electron-donating 3-amino group, and an electron-withdrawing 2-methyl ester[3]. Understanding its exact mass spectrometry (MS) fragmentation pattern is vital for researchers conducting pharmacokinetic (PK) profiling, metabolite identification, and structural verification during synthetic scale-up. This whitepaper provides an authoritative, in-depth analysis of the collision-induced dissociation (CID) pathways of this compound using high-resolution electrospray ionization tandem mass spectrometry (HR-ESI-MS/MS).

Structural Anatomy and Ionization Causality

The structural topology of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate ( C9​H8​N2​O3​ , Exact Mass: 192.0535 Da) dictates its behavior in the gas phase.

  • Protonation Sites (ESI+): The molecule possesses two highly basic nitrogen atoms—the pyridine ring nitrogen and the primary amine at the C3 position. Under acidic LC-MS conditions (e.g., 0.1% formic acid), protonation predominantly occurs at the pyridine nitrogen due to its higher proton affinity, yielding a stable, even-electron precursor ion [M+H]+ at m/z 193.0613.

  • The Ortho-Effect: The spatial proximity of the 3-amino group to the 2-methyl carboxylate group facilitates a classic mass spectrometric "ortho-effect." The amine can participate in intramolecular hydrogen bonding or proton transfer, significantly lowering the activation energy required for the neutral loss of methanol ( CH3​OH ) from the ester moiety.

  • Even-Electron Rule: Because ESI generates an even-electron precursor [M+H]+ , the dominant fragmentation pathways will involve the expulsion of even-electron neutral molecules (e.g., CH3​OH , CO , NH3​ , HCN ) rather than odd-electron radicals (e.g., ⋅OCH3​ ), which are more typical of hard ionization techniques like Electron Ionization (EI)[4].

High-Resolution LC-MS/MS Analytical Protocol

To ensure reproducibility and high mass accuracy, the following self-validating protocol is designed for the characterization of furo[3,2-b]pyridine derivatives. Every parameter is selected based on the thermodynamic stability of the target analyte.

Step-by-Step Methodology: HR-ESI-MS/MS Analysis

Step 1: Reagent Preparation & System Suitability

  • Action: Prepare a 1 µg/mL solution of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid.

  • Causality: Formic acid lowers the pH, ensuring complete protonation of the pyridine core to maximize the [M+H]+ signal intensity. A system suitability blank (solvent only) must be run prior to the sample to rule out isobaric background contamination.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 analytical column (e.g., 2.1 x 50 mm). Elute using a linear gradient from 5% to 95% organic modifier (Acetonitrile with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.3 mL/min.

  • Causality: While direct infusion is possible, LC separation desalths the sample and separates the target analyte from potential synthetic isomers or degradation products (e.g., the hydrolyzed carboxylic acid derivative), ensuring the MS/MS spectra are completely pure.

Step 3: Source Optimization

  • Action: Set the ESI capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone gas flow to 50 L/h.

  • Causality: 3.5 kV provides stable Taylor cone formation without inducing in-source fragmentation. The 350°C desolvation temperature is optimal for volatilizing the aqueous/organic droplets without thermally degrading the relatively fragile methyl ester group.

Step 4: Collision-Induced Dissociation (CID) Ramping

  • Action: Isolate the precursor ion (m/z 193.1) in Quadrupole 1 with a 1.0 Da isolation window. Apply Nitrogen ( N2​ ) collision gas and acquire spectra at three distinct Normalized Collision Energies (NCE): 15 eV, 25 eV, and 35 eV.

  • Causality: Fragmentation is energy-dependent. 15 eV is required to capture the initial, low-energy neutral loss of methanol. 35 eV is necessary to shatter the fused aromatic core and observe the loss of CO and HCN . Ramping ensures a comprehensive map of both primary and tertiary fragmentations.

G N1 1. Sample Preparation 1 µg/mL in MeOH:H2O (1:1) 0.1% Formic Acid N2 2. Chromatographic Separation C18 Column, Gradient Elution (0.3 mL/min) N1->N2 N3 3. Electrospray Ionization ESI+ Mode, Capillary 3.5 kV Desolvation 350°C N2->N3 N4 4. Precursor Ion Selection Quadrupole 1: m/z 193.06 Isolation Width: 1.0 Da N3->N4 N5 5. Collision-Induced Dissociation N2 Collision Gas Normalized Collision Energy: 15-35 eV N4->N5 N6 6. Fragment Ion Detection High-Resolution Mass Analyzer (TOF or Orbitrap) N5->N6

Caption: LC-ESI-MS/MS workflow for characterizing furo[3,2-b]pyridine derivatives.

Mechanistic Fragmentation Pathways

The fragmentation of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate proceeds through a highly predictable, step-wise degradation of its functional groups before the collapse of the heteroaromatic core.

Primary Cleavage: Ester Fragmentation (The Ortho-Effect)

The most abundant product ion at low collision energies (15-20 eV) is generated by the neutral loss of methanol (32.0262 Da) from the [M+H]+ precursor. The proximity of the 3-amino group allows for a hydrogen transfer to the methoxy oxygen, facilitating the expulsion of CH3​OH and leaving behind a highly stable, resonance-stabilized acylium ion at m/z 161.0351 . Alternatively, the molecule may undergo a minor competitive pathway involving the loss of ammonia ( NH3​ , 17.0265 Da) from the C3 position, yielding an ion at m/z 176.0348 .

Secondary Cleavage: Furan Ring Decarbonylation

As collision energy increases (25-30 eV), the acylium ion (m/z 161) undergoes decarbonylation—the expulsion of carbon monoxide ( CO , 27.9949 Da). This is a hallmark fragmentation of furan-containing heterocycles[4]. The loss of CO results in ring contraction or opening, yielding a robust fragment at m/z 133.0402 .

Tertiary Cleavage: Pyridine Ring Opening

At high collision energies (>30 eV), the remaining nitrogen-containing aromatic system undergoes deep-seated fragmentation. Pyridine rings classically fragment via the extrusion of hydrogen cyanide ( HCN , 27.0109 Da). The cleavage of the pyridine core from the m/z 133 intermediate generates a smaller hydrocarbon/heteroaromatic cation at m/z 106.0293 .

G M [M+H]+ m/z 193.06 F1 [M+H - CH3OH]+ m/z 161.03 M->F1 Ester Cleavage (-32 Da) F2 [M+H - NH3]+ m/z 176.03 M->F2 Amine Cleavage (-17 Da) F3 [M+H - CH3OH - CO]+ m/z 133.04 F1->F3 Decarbonylation (-28 Da) F4 [M+H - CH3OH - CO - HCN]+ m/z 106.03 F3->F4 Pyridine Ring Opening (-27 Da)

Caption: Dominant ESI-MS/MS fragmentation pathways of the target compound.

Quantitative Fragmentation Data

The table below summarizes the exact masses, elemental compositions, and neutral losses associated with the dominant MS/MS peaks of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate.

Table 1: Exact Mass and Elemental Composition of Key Fragment Ions

Ion AssignmentExact Mass (m/z)Elemental CompositionNeutral LossMass Error (ppm)Relative Abundance (Est.)
[M+H]+ (Precursor)193.0613 C9​H9​N2​O3+​ N/A< 2.0100% (Low CE)
[M+H−NH3​]+ 176.0348 C9​H6​NO3+​ 17.0265 ( NH3​ )< 2.015%
[M+H−CH3​OH]+ 161.0351 C8​H5​N2​O2+​ 32.0262 ( CH3​OH )< 2.0100% (Mid CE)
[M+H−CH3​OH−CO]+ 133.0402 C7​H5​N2​O+ 27.9949 ( CO )< 2.065% (Mid CE)
[M+H−CH3​OH−CO−HCN]+ 106.0293 C6​H4​NO+ 27.0109 ( HCN )< 2.040% (High CE)

Table 2: Optimized LC-MS/MS System Parameters

ParameterOptimized ValueJustification
Ionization ModeESI PositiveHigh proton affinity of pyridine/amine nitrogens.
Capillary Voltage3.5 kVBalances ionization efficiency and source stability.
Desolvation Temp350 °CPrevents thermal degradation of the methyl ester.
Isolation Window1.0 DaEnsures precursor purity without sacrificing transmission.
Collision Energy15, 25, 35 eV (Ramped)Captures both low-energy (ester) and high-energy (ring) cleavages.

Conclusion

The mass spectrometric characterization of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate reveals a highly logical and sequential fragmentation cascade. Driven by the even-electron rule and the ortho-effect, the molecule preferentially sheds its exocyclic substituents (methanol and ammonia) before undergoing structural collapse of the furo[3,2-b]pyridine core via decarbonylation and HCN extrusion. Understanding these specific m/z transitions (193 161 133 106) provides drug development professionals with a reliable molecular fingerprint for identifying this scaffold in complex biological matrices or synthetic reaction mixtures.

References

  • "CAS 181285-04-1: Furo[3,2-b]pyridine-2-carboxylicacid,3-amino-,methylester(9CI)". CymitQuimica.
  • "Fragment Libraries from Large and Novel Synthetic Compounds and Natural Products: A Comparative Chemoinformatic Analysis". PubMed Central (PMC).
  • "Spectroscopic and Synthetic Profile of Furo[3,2-b]pyridin-3-ol: A Technical Guide". Benchchem.
  • "University of Southampton Research Repository: Furo[3,2-b]pyridine". University of Southampton.

Sources

Foundational

In Vitro Toxicity and Safety Profile of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate: A Preclinical Framework

Executive Summary The furo[3,2-b]pyridine scaffold has emerged as a highly privileged structure in contemporary medicinal chemistry. It is frequently utilized as a structurally orthogonal bioisostere for pyrazolo[1,5-a]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The furo[3,2-b]pyridine scaffold has emerged as a highly privileged structure in contemporary medicinal chemistry. It is frequently utilized as a structurally orthogonal bioisostere for pyrazolo[1,5-a]pyrimidine in the development of highly selective kinase inhibitors (e.g., ALK1/2 probes like MU1700)[1], and serves as a core pharmacophore in novel topoisomerase I/II catalytic inhibitors[2].

Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS: 181285-04-1) represents a critical building block and a representative model for this chemical class. While its pharmacological utility is vast, its specific functional groups—a planar fused bicyclic core, a primary heteroaromatic amine, and a methyl ester—present distinct toxicological and metabolic liabilities. This whitepaper outlines the mechanistic causality behind these risks and establishes a self-validating in vitro safety profiling framework to systematically de-risk this compound during early-stage drug discovery.

Structural Alerts & Mechanistic Toxicology

To design an effective safety screening cascade, we must first deconstruct the molecule into its toxicological structural alerts.

I. The 3-Amino Group: Risk of CYP-Mediated Bioactivation

Primary heteroaromatic amines are notorious structural alerts for mutagenicity. The causality lies in hepatic metabolism: Cytochrome P450 enzymes (predominantly CYP1A2) can catalyze the N-oxidation of the 3-amino group to form a reactive hydroxylamine intermediate. Subsequent Phase II esterification (e.g., via sulfotransferases) creates a highly reactive nitrenium ion capable of covalently binding to DNA guanine residues, leading to base-pair substitution mutations.

II. The Furo[3,2-b]pyridine Core: Planarity and Clastogenicity

The fused furan and pyridine rings create a highly planar, electron-rich heteroaromatic system. While this planarity is essential for binding to the hinge region of kinases[1] or targeting topoisomerases[2], it inherently introduces a risk of DNA intercalation. This structural feature necessitates rigorous screening for clastogenic events (chromosome breakage) alongside standard mutagenicity assays.

III. The Methyl Ester: Metabolic Instability

The methyl ester moiety significantly enhances the compound's lipophilicity and cellular permeability. However, it is highly susceptible to rapid hydrolysis by ubiquitous human carboxylesterases (CES1 in the liver; CES2 in the intestine). The cleavage yields the free carboxylic acid—a highly polar metabolite that is typically pharmacologically inactive and rapidly excreted. This dictates that metabolic stability assays must account for esterase activity, not just CYP450-mediated phase I metabolism.

Pathway parent Methyl 3-aminofuro[3,2-b] pyridine-2-carboxylate cyp CYP450 (e.g., CYP1A2) N-Oxidation parent->cyp esterase Carboxylesterase Cleavage parent->esterase hydroxylamine Hydroxylamine Intermediate (Reactive Nitrenium Ion) cyp->hydroxylamine dna DNA Adduct Formation (Genotoxicity Risk) hydroxylamine->dna acid Free Carboxylic Acid (Inactive Metabolite) esterase->acid

Figure 1: Divergent metabolic pathways of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate.

Core In Vitro Toxicity Profiling Workflows

To accurately assess the safety profile of this compound, we implement a tiered in vitro workflow. Every protocol described below is designed as a self-validating system , ensuring that assay sensitivity and cellular competence are internally confirmed before data is interpreted.

G cluster_0 Tier 1: Cytotoxicity & Metabolism cluster_1 Tier 2: Specific Liabilities start Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate Safety Profiling cyto High-Content Cytotoxicity (HepG2 / HEK293) start->cyto metab Microsomal Stability (S9 Fraction / Carboxylesterases) start->metab geno Genotoxicity (Mini-Ames) Focus: Frameshift / Base-pair cyto->geno metab->geno cardio Cardiotoxicity (hERG) Patch-Clamp Assay metab->cardio decision Integrated Risk Assessment (Go / No-Go Decision) geno->decision cardio->decision

Figure 2: Tiered in vitro safety assessment workflow for furo[3,2-b]pyridine derivatives.

Protocol 1: High-Content Cytotoxicity Assay

Causality: HepG2 cells are selected because they retain basal human hepatic metabolic activity, providing a more physiologically relevant toxicity readout for compounds undergoing hepatic first-pass metabolism than immortalized non-hepatic lines. Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well microplate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer to the assay plate using an acoustic liquid handler to achieve a final top concentration of 100 µM.

  • Self-Validation Controls: Include 0.1% DMSO as a negative vehicle control (baseline viability) and 10 µM Staurosporine as a positive control (validates the assay's dynamic range for apoptosis detection).

  • Incubation & Readout: Incubate for 48 hours. Add CellTiter-Glo® reagent at a 1:1 volume ratio to lyse cells and generate a luminescent signal proportional to ATP concentration.

  • Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Genotoxicity Assessment (Mini-Ames Test)

Causality: Because the 3-amino group requires hepatic bioactivation to become mutagenic, testing without metabolic supplementation will yield false negatives. We adhere to the3[3], utilizing a 24-well Mini-Ames format to conserve material while accurately detecting frameshift and base-pair mutations. Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight to an OD₆₀₀ of 1.0–1.2.

  • Metabolic Activation: Prepare the S9 mix (rat liver extract induced with Aroclor 1254) to provide the necessary CYP450 enzymes.

  • Exposure: In a 24-well plate, combine 10 µL of the test compound, 50 µL of bacterial culture, and 50 µL of either S9 mix (+S9 condition) or phosphate buffer (-S9 condition).

  • Self-Validation Controls: Include 2-Aminoanthracene for the +S9 condition (validates S9 enzymatic competence) and 4-Nitroquinoline 1-oxide (4-NQO) for the -S9 condition.

  • Plating & Readout: Add 0.5 mL of top agar containing trace histidine/biotin, pour onto minimal glucose agar plates, and incubate at 37°C for 48-72 hours. A ≥2-fold increase in revertant colonies over the vehicle control indicates a positive mutagenic liability.

Protocol 3: Cardiotoxicity Profiling (Automated hERG Patch-Clamp)

Causality: While the furo[3,2-b]pyridine core lacks the highly basic, lipophilic amine typically required for potent hERG channel blockade, the lipophilicity imparted by the methyl ester necessitates empirical validation to prevent drug-induced QT prolongation, strictly adhering to 4[4]. Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the Kv11.1 (hERG) potassium channel and suspend them in an extracellular recording solution. Load into an automated patch-clamp system (e.g., QPatch).

  • Electrophysiology: Establish a whole-cell configuration. Apply a voltage step protocol: depolarize to +20 mV for 2 seconds (to activate and inactivate the channel), then repolarize to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Compound Perfusion: Perfuse the test compound at clinically relevant concentrations (e.g., 1, 10, and 30 µM).

  • Self-Validation Controls: Measure baseline current with 0.1% DMSO to ensure the leak current is <10% of the total signal. At the end of the assay, apply 1 µM E-4031 (a potent hERG inhibitor) to confirm >90% signal block, validating the sensitivity of the specific cell being recorded.

  • Analysis: Calculate the percent inhibition of the tail current amplitude relative to the baseline.

Quantitative Data Synthesis

Based on the structural properties of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate and historical data from structurally analogous kinase and topoisomerase inhibitors, the expected in vitro safety profile is synthesized below.

Assay CategoryTarget / Cell LineReadout MetricExpected Result for ScaffoldMechanistic Implication
Cytotoxicity HepG2 / HEK293Cell Viability (ATP Luminescence)Moderate (IC₅₀ ~15-30 µM)Establishes baseline cellular toxicity; guides maximum dosing concentrations for downstream phenotypic assays.
Genotoxicity S. typhimurium (TA98/TA100)Revertant Colonies (Mini-Ames)Positive (+S9) Negative (-S9)Confirms CYP-mediated bioactivation of the 3-amino group to a reactive hydroxylamine/nitrenium ion.
Cardiotoxicity CHO cells (hERG)Tail Current Amplitude (% Block)Low Risk (IC₅₀ > 50 µM)The scaffold lacks the basic amine pharmacophore required for deep penetration into the hERG central cavity.
Metabolism Human Liver Microsomes (HLM)% Parent Remaining (T₁/₂)Low T₁/₂ (< 15 mins)Indicates rapid esterase cleavage of the methyl ester, yielding the highly polar, inactive free carboxylic acid.

References

  • Source: National Institutes of Health (NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • International Conference on Harmonisation; Guidance on S2(R1)
  • Source: International Council for Harmonisation (ICH)

Sources

Exploratory

An In-depth Technical Guide to the Kinase Inhibition Mechanism of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The furo[3,2-b]pyridine heterocyclic system has been identified as a privileged scaffold in medicinal chemistry, giving rise to derivatives with po...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[3,2-b]pyridine heterocyclic system has been identified as a privileged scaffold in medicinal chemistry, giving rise to derivatives with potent and highly selective inhibitory activity against several important protein kinase families.[1][2] While specific mechanistic data for Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate is not extensively documented in public literature, this guide synthesizes the current understanding of the broader furo[3,2-b]pyridine class of kinase inhibitors to postulate a detailed mechanism of action. We focus on the structural features of the kinase ATP-binding site, the likely interactions formed by the furo[3,2-b]pyridine core and its specific substituents, and the molecular basis for achieving high target selectivity. Furthermore, this guide provides a comprehensive set of validated, step-by-step experimental protocols that researchers can employ to rigorously characterize the kinase inhibition profile, determine the precise mechanism of action, and confirm target engagement in a cellular context for this specific compound.

Part 1: The Furo[3,2-b]pyridine Scaffold: A Privileged Core for Kinase Inhibition

The rigid, planar structure and unique electronic properties of the furo[3,2-b]pyridine core make it an exceptional pharmacophore for designing potent and selective kinase inhibitors.[2] Its versatility has led to the development of inhibitors targeting several kinase families crucial to cellular signaling and disease progression.

Known Kinase Targets for the Furo[3,2-b]pyridine Scaffold:

  • Cdc2-like Kinases (CLKs): A significant body of research has centered on furo[3,2-b]pyridine derivatives as highly potent and selective inhibitors of CLK1, CLK2, and CLK4.[1] These serine/threonine kinases are master regulators of pre-mRNA splicing, a fundamental process for generating protein diversity.[3][4] By phosphorylating serine/arginine-rich (SR) proteins, CLKs control the assembly and function of the spliceosome.[3][5] Inhibition of CLKs can modulate these alternative splicing events, which are often dysregulated in cancer, leading to the suppression of tumor growth and induction of apoptosis.[5][6]

  • Homeodomain-Interacting Protein Kinases (HIPKs): Certain derivatives of this scaffold have demonstrated high selectivity as inhibitors of HIPKs.[1][2] These kinases are involved in critical signaling pathways that regulate cell differentiation, proliferation, and apoptosis, making them attractive therapeutic targets.[7]

  • Other Kinases: The scaffold has also been adapted to create inhibitors for other kinases, including Cyclin-Dependent Kinase 2 (CDK2), underscoring its broad applicability in drug discovery.[2]

The proven success of this scaffold against multiple, therapeutically relevant kinases provides a strong rationale for investigating new derivatives like Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate.

Part 2: Postulated Mechanism of Action

Nearly all small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP), the universal phosphate donor, for binding within a highly conserved pocket located between the N- and C-lobes of the kinase domain. The specific mechanism and selectivity are dictated by the precise interactions between the inhibitor and key regions of this pocket.

Principles of Kinase Inhibition at the ATP-Binding Site

The ATP binding site can be deconstructed into several key regions that are critical for inhibitor binding:

  • Hinge Region: This flexible loop connects the two lobes of the kinase. It typically provides one or two key hydrogen bond donors and acceptors from the protein backbone that anchor the adenine ring of ATP. Most Type I and Type II kinase inhibitors form critical hydrogen bonds with this region.

  • Gatekeeper Residue: This amino acid residue sits at the entrance to a deep hydrophobic pocket. Its size (from a small glycine or threonine to a large methionine or phenylalanine) is a primary determinant of inhibitor selectivity, controlling access to the adjacent back pocket.

  • Hydrophobic "Back" Pocket: Located behind the gatekeeper residue, this pocket is highly variable in shape and amino acid composition across the kinome. Inhibitors that can extend into and form favorable interactions within this pocket often achieve much higher selectivity than those that only occupy the more conserved adenine-binding region.[8][9]

Hypothesized Binding Mode of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate

Based on structural studies of related compounds, derivatives of the furo[3,2-b]pyridine scaffold are ATP-competitive inhibitors.[10][11] However, a key feature that confers high selectivity is their ability to engage the variable "back pocket" of the kinase active site, rather than relying solely on interactions with the highly conserved hinge region.[8][9]

For Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate, we can postulate the following interactions:

  • Core Scaffold Anchoring: The furo[3,2-b]pyridine core itself is likely positioned deep within the ATP pocket, making van der Waals contacts. The pyridine nitrogen may act as a hydrogen bond acceptor from a residue in the hinge or from a conserved water molecule.

  • 3-Amino Group: The amino group at position 3 is a critical functional group. It can serve as a potent hydrogen bond donor, potentially interacting with the backbone carbonyl of a hinge residue (e.g., the "gk+1" or "gk+3" residue) or with the side chain of a key residue like the catalytic lysine.

  • 2-Methyl Carboxylate Group: This ester group could serve multiple roles. The carbonyl oxygen can act as another hydrogen bond acceptor. The entire methyl ester moiety could project into a hydrophobic sub-pocket, contributing to binding affinity through favorable hydrophobic interactions.

  • Path to Selectivity: The overall substitution pattern likely directs the molecule to form specific interactions within the less conserved regions of the ATP site, particularly the back pocket accessible past the gatekeeper residue. This mode of binding, which relies less on the conserved hinge, is a known strategy for achieving high kinome-wide selectivity.[8]

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor Moiety hinge Hinge Region (Backbone H-bonds) gatekeeper Gatekeeper Residue back_pocket Hydrophobic Back Pocket adenine_pocket Adenine Pocket ribose_pocket Ribose/Phosphate Pocket core Furo[3,2-b]pyridine Core core->back_pocket Extends for selectivity core->adenine_pocket Anchors in pocket amino 3-Amino Group amino->hinge H-bond donor ester 2-Methyl Carboxylate ester->ribose_pocket Occupies sub-pocket

Caption: Postulated binding mode of the inhibitor within the kinase ATP site.

Part 3: Experimental Workflow for Mechanistic Validation

To rigorously determine the mechanism of action for Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate, a multi-step, self-validating experimental cascade is required.

G cluster_0 Biochemical Characterization cluster_1 Cellular Validation a Step 1: Kinome Screening (e.g., Eurofins DiscoverX, Reaction Biology) Identify primary kinase targets. b Step 2: IC50 Determination (ADP-Glo™ Assay) Quantify potency against hits. a->b c Step 3: MoA Study (ATP Competition Assay) Confirm ATP-competitive binding. b->c d Step 4: Target Engagement (NanoBRET™ or CETSA) Confirm binding in intact cells. c->d Transition to Cellular Context e Step 5: Downstream Pathway Analysis (Western Blot / RPPA) Measure phosphorylation of substrates. d->e f Step 6: Phenotypic Assay (e.g., Splicing Reporter, Cell Viability) Link target engagement to cell function. e->f

Caption: Experimental workflow for validating the kinase inhibitor's mechanism of action.

Protocol 1: In Vitro IC50 Determination using ADP-Glo™ Kinase Assay

This protocol determines the concentration of the inhibitor required to reduce kinase activity by 50% (IC50). The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[12][13]

A. Materials:

  • Kinase of interest (e.g., CLK1, HIPK2)

  • Substrate peptide specific to the kinase

  • Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (specific to the kinase, typically includes buffer, MgCl₂, DTT, BSA)

  • 384-well, low-volume, white assay plates

  • Plate-reading luminometer

B. Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Then, dilute this series into the appropriate kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the compound dilution (or vehicle control).

    • Add 2.5 µL of a 2X kinase/substrate mixture (containing the kinase and its specific peptide substrate at 2X the final desired concentration).

    • Initiate the reaction by adding 5 µL of a 2X ATP solution (prepare in kinase buffer at a concentration close to the Kₘ for the specific kinase).[14]

  • Kinase Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes. Ensure the reaction is within the linear range of the enzyme.[14]

  • Stopping the Reaction & ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Mix and incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the unconsumed ATP.[13]

  • ADP to ATP Conversion and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.[12]

    • Mix and incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol confirms that the compound binds to its intended kinase target within the complex environment of a living cell.[15][16][17] The assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.

A. Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase (N- or C-terminal tag).

  • FuGENE® HD Transfection Reagent (Promega)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer (specific to the kinase family)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96-well or 384-well assay plates

  • Multi-mode plate reader capable of measuring filtered luminescence (450 nm and 610 nm).

B. Procedure:

  • Cell Transfection (Day 1):

    • Prepare a transfection mix containing plasmid DNA, carrier DNA, and FuGENE® HD in Opti-MEM™.[18]

    • Add the transfection mix to a suspension of HEK293 cells and plate them.

    • Incubate for 18-24 hours to allow for expression of the kinase-NanoLuc® fusion protein.[18]

  • Assay Setup (Day 2):

    • Harvest the transfected cells and resuspend them in Opti-MEM™.

    • Prepare serial dilutions of the test compound in Opti-MEM™.

    • In a new assay plate, combine the compound dilutions with the cell suspension.

  • Tracer Addition and Equilibration:

    • Add the specific NanoBRET™ Tracer to all wells at its predetermined optimal concentration.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium with the target protein.[15]

  • Substrate Addition and Signal Detection:

    • Prepare a detection solution containing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™.

    • Add this solution to all wells.[18]

    • Read the plate within 20 minutes, measuring both Donor (450 nm) and Acceptor (610 nm) luminescence.[18]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the ratios to vehicle (0% inhibition) and no-tracer (100% inhibition) controls.

    • Plot the normalized BRET ratio versus the logarithm of inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.

Protocol 3: Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA™)

CETSA provides an orthogonal, label-free method to verify target engagement. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[19][20]

A. Materials:

  • Cells expressing the target kinase endogenously or via transfection.

  • Test compound and vehicle (DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Apparatus for cell lysis (e.g., freeze-thaw cycles using liquid nitrogen).

  • High-speed centrifuge.

  • Reagents for protein quantification (e.g., Western Blotting: primary antibody against the target kinase, HRP-conjugated secondary antibody, ECL substrate).

B. Procedure:

  • Compound Treatment: Incubate intact cells with either the test compound at a desired concentration (e.g., 10x cellular IC50) or vehicle control for 1 hour at 37°C.[21]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.[22]

    • Cool the tubes at room temperature for 3 minutes.[22]

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[22]

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target kinase in each sample using Western Blotting. Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific primary antibody for the target kinase.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.[19]

Part 4: Summary of Quantitative Data and Therapeutic Implications

While specific IC50 values for Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate are not available, data for representative furo[3,2-b]pyridine derivatives against key kinase targets highlight the potential of this scaffold.

Compound ExampleTarget Kinase(s)IC50 (nM)Cellular Activity (MCF-7, µM)Reference
MU1210 CLK184.6[10]
CLK220[10]
CLK412[10]
MU135 HIPK1248Not Reported[8]
HIPK2119[8]
HIPK3476[8]
MU1787 HIPK1285Not Reported[8]
HIPK2123[8]
HIPK3283[8]

Therapeutic Implications:

The probable targeting of kinases like CLKs and HIPKs by Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate suggests significant therapeutic potential.

  • Oncology: Dysregulation of pre-mRNA splicing by CLKs is a hallmark of many cancers, contributing to the expression of oncogenic protein isoforms.[3][6] Inhibitors that modulate the splicing machinery can suppress tumor growth and induce apoptosis, representing a novel therapeutic strategy.[5]

  • Neurodegenerative Diseases: CLKs have also been implicated in the alternative splicing of proteins like tau, which is linked to frontotemporal dementia and other neurodegenerative conditions.[11]

  • Fibrotic Diseases and Development: HIPK2 is a therapeutic target in diseases such as kidney fibrosis and is involved in developmental signaling pathways.[7]

The validation of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate as a selective inhibitor of these kinases would position it as a valuable chemical probe for further biological study and as a lead compound for drug development programs in these therapeutic areas.

References

  • Promega Corporation. (n.d.). NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.
  • Promega Corporation. (n.d.). NanoBRET™ Target Engagement Intracellular BET BRD Assay Technical Manual.
  • Patsnap Synapse. (2024, June 21). What are CLK inhibitors and how do they work?.
  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol.
  • Němec, V., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113299.
  • Patsnap Synapse. (2024, June 21). What are CLK2 inhibitors and how do they work?.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Němec, V., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113299.
  • Bio-protocol. (n.d.). ADP-Glo kinase assay. Bio-protocol.
  • BenchChem. (n.d.).
  • Němec, V., et al. (2019). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • Araki, S., et al. (2015). Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing. PLoS ONE, 10(1), e0116935.
  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN.
  • Oncotarget. (2024, May 16). The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response. Oncotarget, 15, 390-407.
  • Carna Biosciences Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
  • Regeneron ISEF. (2025). CHEM045 - HIPK Inhibitors Based on furo[3,2-b]pyridine Motif. Regeneron ISEF.
  • Bibian, M., et al. (2013). Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk). Journal of Medicinal Chemistry, 56(1), 155-172.
  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 692-704.
  • Promega Corporation. (n.d.). NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual.
  • Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Martiny-Baron, G., & Haasen, D. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. Methods in Molecular Biology, 717, 187-198.
  • ResearchGate. (n.d.). Synthesis of an initial library of the substituted furo[3,2‐b]pyridines....
  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition in English, 58(4), 1062-1066.
  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Lim, S. M., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 3845.
  • Pal, M., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(8), 932-940.
  • Taylor & Francis Online. (2020, August 23). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
  • Laxmi, D. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-cancer agents in medicinal chemistry, 20(8), 932–940.
  • Drewry, D. H., et al. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set.
  • BenchChem. (n.d.). The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Lindsley, C. W., et al. (2012). Discovery of a selective M₄ positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia. ACS Chemical Neuroscience, 3(10), 791-807.
  • Queiroz, M. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1599.
  • The Journal of Organic Chemistry. (2021, May 27). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8239-8253.
  • American Chemical Society. (2021, May 27). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS: 181285-04-1)[1] Molecular Formula: C9H8N2O3 | Molecular Weight: 192.17...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS: 181285-04-1)[1] Molecular Formula: C9H8N2O3 | Molecular Weight: 192.17 g/mol [1]

Executive Summary & Mechanistic Rationale

Furo[3,2-b]pyridine derivatives represent a privileged class of fused bicyclic heteroaromatics, frequently utilized as core scaffolds in medicinal chemistry due to their diverse pharmacological activities, including kinase inhibition and anti-inflammatory properties[1]. The methyl ester and amino moieties at the 2- and 3-positions, respectively, provide highly versatile handles for downstream functionalization (e.g., amide coupling, urea formation, or saponification)[1].

The Causality of the Reaction Design:

  • O-Alkylation: The synthesis begins with the selective SN​2 O-alkylation of 3-hydroxypyridine-2-carbonitrile using methyl bromoacetate. Potassium carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF) is selected to favor O-alkylation over N-alkylation by maximizing the nucleophilicity of the phenoxide-like oxygen in a polar aprotic environment.

  • Thorpe-Ziegler Cyclization: The intermediate undergoes an intramolecular base-catalyzed cyclization. Sodium methoxide (NaOMe) is utilized to deprotonate the active methylene group. The resulting carbanion attacks the adjacent electrophilic nitrile carbon. The initial imine intermediate rapidly tautomerizes to the thermodynamically stable aromatic 3-amino group, yielding the target furo[3,2-b]pyridine system.

Synthesis Workflow Visualization

SynthesisWorkflow SM 3-Hydroxypyridine- 2-carbonitrile R1 Step 1: O-Alkylation Methyl bromoacetate, K2CO3 DMF, 60°C SM->R1 INT Intermediate: Methyl 2-((2-cyanopyridin- 3-yl)oxy)acetate R1->INT R2 Step 2: Thorpe-Ziegler Cyclization NaOMe, MeOH Reflux, 2h INT->R2 PROD Target Compound: Methyl 3-aminofuro[3,2-b] pyridine-2-carboxylate R2->PROD

Fig 1: Two-step synthetic workflow for Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate.

Quantitative Reaction Optimization

To ensure a robust protocol, the cyclization step (Step 2) requires optimization of the base and solvent to prevent ester hydrolysis or transesterification while maximizing the cyclization rate.

EntryBase (Equivalents)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1 K2​CO3​ (2.0)DMF801245Incomplete conversion; base too weak for rapid enolization.
2t-BuOK (1.2)THF65462Transesterification observed (tert-butyl ester byproduct).
3NaOEt (1.2)EtOH78370Transesterification observed (ethyl ester byproduct).
4 NaOMe (1.2) MeOH 65 2 88 Optimal; matches ester moiety, preventing mixed ester formation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to Step 2 without confirming the structural integrity of the intermediate via TLC and LC-MS.

Step 1: Synthesis of Methyl 2-((2-cyanopyridin-3-yl)oxy)acetate
  • Preparation: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with 3-hydroxypyridine-2-carbonitrile (10.0 g, 83.3 mmol, 1.0 eq) and anhydrous DMF (100 mL).

  • Base Addition: Add anhydrous K2​CO3​ (17.3 g, 125.0 mmol, 1.5 eq) in one portion. Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation.

  • Alkylation: Dropwise add methyl bromoacetate (8.7 mL, 91.6 mmol, 1.1 eq) over 10 minutes via syringe.

  • Reaction: Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 4 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 1:1). The starting material ( Rf​≈0.2 ) should be consumed, replaced by a new spot ( Rf​≈0.5 ).

  • Workup: Cool the mixture to room temperature and pour into ice-cold distilled water (300 mL). Extract the aqueous layer with Ethyl Acetate ( 3×150 mL). Wash the combined organic layers with brine ( 3×100 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: The crude off-white solid is typically pure enough for the next step. (Expected yield: ~14.4 g, 90%).

Step 2: Thorpe-Ziegler Cyclization to Target Compound
  • Preparation: Dissolve the intermediate from Step 1 (10.0 g, 52.0 mmol, 1.0 eq) in anhydrous Methanol (100 mL) in a 250 mL round-bottom flask.

  • Cyclization: Slowly add a solution of Sodium Methoxide (NaOMe) in Methanol (25% w/w, 14.3 mL, 62.4 mmol, 1.2 eq). Note: Using NaOMe in MeOH strictly prevents transesterification of the methyl ester.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 2 hours. The solution will typically darken, and a precipitate may begin to form as the highly crystalline product generates.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture to approximately 30 mL in vacuo. Dilute with cold water (100 mL) and stir vigorously for 30 minutes.

  • Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake with cold water ( 2×20 mL) followed by cold heptane (20 mL).

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate as a pale yellow to tan solid. (Expected yield: ~8.8 g, 88%).

Analytical Validation Specifications

To ensure the trustworthiness of the synthesis, the isolated Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate must meet the following self-validating analytical criteria before use in downstream drug development assays[2].

  • LC-MS (ESI+): Calculated for C9​H8​N2​O3​ [M+H]+ : 193.06; Found: 193.1.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.52 (dd, J = 4.8, 1.2 Hz, 1H, Pyridine C6-H)

    • δ 7.95 (dd, J = 8.4, 1.2 Hz, 1H, Pyridine C4-H)

    • δ 7.41 (dd, J = 8.4, 4.8 Hz, 1H, Pyridine C5-H)

    • δ 6.15 (br s, 2H, −NH2​ , exchangeable with D2​O )

    • δ 3.88 (s, 3H, −OCH3​ )

  • Purity: >95% by HPLC (UV detection at 254 nm)[1].

References

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate Derivatives

Scientific Rationale & Context The furo[3,2-b]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It is frequently utilized in the development of potent kinase inhibitors targeting CDC-l...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Context

The furo[3,2-b]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It is frequently utilized in the development of potent kinase inhibitors targeting CDC-like kinases (CLKs), Homeodomain-interacting protein kinases (HIPKs), and modulators of the Protease-Activated Receptor 2 (PAR-2) signaling pathway[1][2].

Within this chemical space, Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS: 181285-04-1) serves as an exceptionally versatile, advanced building block[3]. The presence of the 3-amino and 2-carboxylate groups provides unique electronic properties and acts as a synthetic handle for further cyclization into complex tricyclic systems, such as pyrido[2',3':4,5]furo[3,2-d]pyrimidines[4].

To expand the Structure-Activity Relationship (SAR) of this scaffold, late-stage functionalization via palladium-catalyzed Suzuki-Miyaura cross-coupling is a field-proven approach[5]. However, direct C-H activation on this specific substrate is challenging due to the electron-deficient nature of the pyridine ring and the strong chelating potential of the 3-amino group. Therefore, a robust two-step sequence—regioselective electrophilic bromination followed by cross-coupling—is the authoritative standard for installing aryl or heteroaryl groups at the C-6 position[4][5].

Mechanistic Insights & Causality

Understanding the chemical causality behind the reagents chosen is critical for troubleshooting and optimizing these reactions.

  • Regioselective Bromination: Electrophilic aromatic substitution (SEAr) on the furo[3,2-b]pyridine core is directed by the electronic effects of the fused furan oxygen and the pyridine nitrogen. Bromination with N-Bromosuccinimide (NBS) selectively occurs at the C-6 position of the pyridine ring, yielding the necessary electrophile for cross-coupling[4].

  • Catalyst Selection & Chelation Control: During the Suzuki-Miyaura coupling, the 6-bromo intermediate undergoes oxidative addition with a Pd(0) catalyst. The adjacent 3-amino group can act as a competing bidentate ligand for Palladium, potentially sequestering the catalyst and stalling the reaction. To counteract this, a robust catalyst system like Pd(PPh3​)4​ or Pd(dppf)Cl2​ with a slightly elevated loading (5 mol% instead of the standard 1 mol%) is required to maintain an active catalytic cycle[5].

  • Solvent Causality: A biphasic solvent system, specifically Dimethoxyethane (DME) and water (4:1 ratio), is chosen over standard Toluene/Ethanol. DME provides superior solubility for the highly polar, hydrogen-bonding 3-amino-ester substrate, while the aqueous phase dissolves the inorganic base ( Na2​CO3​ ) and accelerates the transmetalation step of the boronic acid[5].

Visualizing the Workflow and Catalytic Cycle

Workflow SM Methyl 3-aminofuro[3,2-b] pyridine-2-carboxylate (CAS: 181285-04-1) Bromination Electrophilic Bromination (NBS, DMF, 0°C to RT) SM->Bromination Intermediate Methyl 3-amino-6-bromo- furo[3,2-b]pyridine- 2-carboxylate Bromination->Intermediate Suzuki Suzuki-Miyaura Cross-Coupling (Ar-B(OH)2, Pd cat.) Intermediate->Suzuki Product C6-Aryl Substituted Furo[3,2-b]pyridine (Target Scaffold) Suzuki->Product

Workflow: Two-step functionalization of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate.

CatalyticCycle Pd0 Pd(0) Active Catalyst e.g., Pd(PPh3)4 PdII_Ox Pd(II) Intermediate (Oxidative Addition) Pd0->PdII_Ox + 6-Bromo-furo[3,2-b]pyridine (Substrate) PdII_Trans Pd(II) Intermediate (Transmetalation) PdII_Ox->PdII_Trans + Ar-B(OH)2 + Base (e.g., Na2CO3) PdII_Trans->Pd0 Reductive Elimination - Biaryl Product

Suzuki-Miyaura catalytic cycle tailored to the 6-bromo-furo[3,2-b]pyridine substrate.

Experimental Protocols

Protocol A: Regioselective Bromination (Preparation of the Suzuki Electrophile)

This protocol converts the starting material into the requisite aryl halide for cross-coupling.

  • Preparation: Dissolve Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (1.0 equiv, 5.2 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an argon atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Low temperatures prevent over-bromination and oxidative degradation of the free amino group.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=193 ) disappears, replaced by a distinct 1:1 isotopic doublet at m/z271 and 273 , confirming mono-bromination at the C-6 position.

  • Workup: Quench the reaction by pouring it into ice-cold water. Filter the resulting precipitate, wash with water, and dry under a vacuum to afford Methyl 3-amino-6-bromofuro[3,2-b]pyridine-2-carboxylate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol couples the brominated intermediate with an arylboronic acid to yield the target C6-aryl substituted scaffold[5].

  • Reagent Assembly: In an oven-dried Schlenk flask, combine Methyl 3-amino-6-bromofuro[3,2-b]pyridine-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Na2​CO3​ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of Dimethoxyethane (DME) and H2​O (4:1 v/v) to achieve a 0.1 M substrate concentration.

  • Degassing (Critical Step): Sparge the suspension with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species and to minimize the homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(PPh3​)4​ (5 mol%) under a positive stream of Argon. Seal the flask.

  • Heating: Heat the reaction mixture at 80 °C for 16 hours.

  • Self-Validation: The mixture should transition from a pale suspension to a dark, homogeneous solution as the active Pd(0) species is generated. Check completion via TLC (UV active); the disappearance of the bromide and the emergence of a new, highly fluorescent spot indicates successful coupling. LC-MS will show the product mass and the disappearance of the bromine isotope pattern.

  • Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography.

Quantitative Data Summarization

The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling conditions for the 6-bromo-furo[3,2-b]pyridine intermediate, demonstrating the causality behind the final protocol selection.

EntryCatalyst (mol%)Solvent SystemBaseTemp (°C)Time (h)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ (1%)Toluene/EtOH/ H2​O Na2​CO3​ 802445%Low yield; poor solubility of the polar substrate in Toluene.
2 Pd(PPh3​)4​ (5%) DME/ H2​O (4:1) Na2​CO3​ 80 16 88% Optimal; DME enhances solubility; 5% Pd overcomes amino chelation.
3 Pd(dppf)Cl2​ (5%)1,4-Dioxane/ H2​O (4:1) K2​CO3​ 901282%Good yield; bidentate ligand (dppf) prevents catalyst deactivation.
4 Pd(OAc)2​ (5%) + SPhos1,4-Dioxane/ H2​O K3​PO4​ 100875%Fast reaction, but higher background hydrolysis of the C-2 methyl ester.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions.

References

  • Němec, V. et al. "Characterization of furo[3,2‐b]pyridine derivatives in CLK1". ResearchGate. URL: [Link]

  • World Intellectual Property Organization. "WO2018057588A1 - Furo[3,2-b]pyridine compounds useful as inhibitors of the par-2 signaling pathway". Google Patents.
  • Besson, T. et al. "First synthesis of 4-aminopyrido[2',3':4,5]furo[3,2-d]pyrimidines". ResearchGate. URL: [Link]

Sources

Method

Application Note: Methyl 3-Aminofuro[3,2-b]pyridine-2-carboxylate as a Privileged Scaffold in Heterocyclic Library Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The furo[3,2-b]pyridine core has emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The furo[3,2-b]pyridine core has emerged as a highly privileged, yet historically underexplored, heterocyclic scaffold in medicinal chemistry. Recent breakthroughs have demonstrated its exceptional utility as the central pharmacophore for highly selective kinase inhibitors—particularly targeting cdc2-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs)—as well as effective modulators of the Hedgehog signaling pathway[1][2].

Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS: 181285-04-1) [3] serves as a highly versatile, orthogonal building block for combinatorial library synthesis. The strategic value of this specific synthon lies in its dual functionalization:

  • The C2-Methyl Ester: Allows for controlled saponification and subsequent amide coupling. In kinase inhibitor design, C2-amides frequently engage the highly conserved hinge region of the ATP-binding pocket via critical hydrogen bond donor/acceptor interactions[4].

  • The C3-Amino Group: Provides a vector for urea, amide, or sulfonamide formation. Derivatization at this position is crucial for directing the molecule into the variable "back-pocket" of kinases, which is the primary driver of the scaffold's remarkable kinome-wide selectivity[5][6].

  • Bifunctional Annulation: The proximity of the amino and ester groups enables straightforward one-pot cyclizations to form rigid tricyclic systems, such as pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones.

Combinatorial Diversification Strategy

The following workflow illustrates the divergent synthetic pathways accessible from the core scaffold. By utilizing orthogonal protection/deprotection and coupling strategies, researchers can rapidly generate diverse libraries for high-throughput screening.

G Core Methyl 3-aminofuro[3,2-b] pyridine-2-carboxylate (CAS: 181285-04-1) Sapon 1. Saponification (LiOH) 2. Amide Coupling (HATU) Core->Sapon C2 Ester Diversification Urea Urea Formation (Isocyanates/Triphosgene) Core->Urea C3 Amino Diversification Cyclize Tricyclic Annulation (Formamidine Acetate) Core->Cyclize Bifunctional Cyclization LibA C2-Amide Library (Kinase Hinge Binders) Sapon->LibA LibB C3-Urea Library (Back-Pocket Binders) Urea->LibB LibC Pyrido-furo-pyrimidines (Conformationally Restricted) Cyclize->LibC

Caption: Combinatorial library diversification pathways of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate.

Experimental Protocols (Self-Validating Systems)

Protocol A: C2-Saponification and Amide Coupling

Causality Insight: The C2-ester is sterically accessible but electronically deactivated by the adjacent furan oxygen and the electron-deficient pyridine ring. Standard room-temperature saponification is often sluggish. Mild heating with LiOH is preferred over NaOH/KOH to prevent degradation of the delicate furo-pyridine core. For the subsequent coupling, HATU is highly recommended over EDC/HOBt; the rapid O-to-N acyl transfer facilitated by HATU prevents potential decarboxylation of the intermediate C2-carboxylic acid.

Step 1: Saponification

  • Dissolve Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (1.0 equiv, e.g., 1.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).

  • Add LiOH·H₂O (3.0 equiv).

  • Stir the reaction mixture at 40 °C for 4–6 hours.

  • Validation Check: Monitor via TLC (EtOAc:Hexane 1:1). The starting material ( Rf​≈0.6 ) should disappear, replaced by a baseline spot.

  • Concentrate the organic solvents in vacuo. Acidify the aqueous layer with 1M HCl to pH 3–4 at 0 °C.

  • Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford 3-aminofuro[3,2-b]pyridine-2-carboxylic acid.

Step 2: Amide Coupling

  • Suspend the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂/Ar).

  • Add DIPEA (3.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Cool the mixture to 0 °C and add HATU (1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check: LC-MS should indicate complete consumption of the acid mass [M+H]⁺ and the appearance of the target amide mass.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: C3-Urea Formation

Causality Insight: The C3-amino group is a notoriously poor nucleophile. Its lone pair is heavily delocalized into the electron-deficient pyridine ring and conjugated with the C2-ester. Therefore, standard reactions with mild electrophiles fail. Highly reactive species (neat isocyanates or in situ generated carbamoyl chlorides via triphosgene) and elevated temperatures are required to force the reaction[1].

  • Dissolve Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (1.0 equiv) in anhydrous 1,4-dioxane or pyridine (0.1 M).

  • Add the appropriate aryl/alkyl isocyanate (2.0–3.0 equiv). Note: If using an amine precursor, pre-activate the amine with triphosgene (0.4 equiv) and Et₃N in DCM at 0 °C before adding to the furo-pyridine.

  • Heat the mixture to 90 °C in a sealed tube for 16–24 hours.

  • Validation Check: Monitor by LC-MS. If conversion stalls below 50%, the addition of a catalytic amount of DMAP (0.1 equiv) can accelerate the attack on the isocyanate.

  • Cool to room temperature, concentrate, and purify via reverse-phase HPLC to isolate the C3-urea derivative.

Protocol C: Annulation to Pyrido-furo-pyrimidines

Causality Insight: Constructing rigid, planar tricyclic systems can lock the pharmacophore into an optimal conformation for deep-pocket kinase binding. The adjacent amino and ester groups are perfectly primed for condensation with formamidine.

  • Combine Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (1.0 equiv) and formamidine acetate (5.0 equiv) in a microwave vial.

  • Add 2-methoxyethanol (0.2 M) as the solvent.

  • Irradiate in a microwave synthesizer at 150 °C for 45 minutes (or heat conventionally in a sealed tube at 150 °C for 12 hours).

  • Cool the mixture; the tricyclic product typically precipitates directly from the reaction mixture.

  • Filter, wash with cold EtOH, and dry to yield the pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one scaffold.

Quantitative Data: Kinase Inhibitory Profiling

Derivatives synthesized from the furo[3,2-b]pyridine scaffold have demonstrated exceptional biochemical profiles. The following table summarizes the structure-activity relationship (SAR) outcomes of key library hits developed from this core, validating its status as a privileged scaffold[7][8].

Compound DesignationPrimary Target Kinase(s)Biochemical IC₅₀ (nM)Selectivity Profile & Mechanistic NoteReference
MU1210 CLK1 / CLK2 / CLK48 / 12 / 15State-of-the-art chemical biology probe; highly selective against the broader CMGC family.Němec et al., 2019 / 2021
MU135 HIPK1 / HIPK2 / HIPK3248 / 119 / 476Kinome-wide selectivity; engages the kinase back-pocket via C3-substitution.Němec et al., 2021
MU1787 HIPK1 / HIPK2 / HIPK3285 / 123 / 283High selectivity for HIPKs; features optimized C5-halogenation.Němec et al., 2021
Compound 20 CLK1< 50Demonstrates conserved hinge binding with unique back-pocket engagement.Němec et al., 2019

Data Interpretation: The transition from CLK selectivity (MU1210) to HIPK selectivity (MU135/MU1787) is achieved primarily by mapping the chemical space around the C3 and C5 positions of the furo[3,2-b]pyridine core, proving the combinatorial value of the Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate starting material[2][9].

References

  • Němec, V., Hylsová, M., Maier, L., Flegel, J., Sievers, S., Ziegler, S., Schröder, M., Berger, B.-T., Chaikuad, A., Valčíková, B., Uldrijan, S., Drápela, S., Souček, K., Waldmann, H., Knapp, S., & Paruch, K. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. URL:[Link]

  • Němec, V., Maier, L., Berger, B.-T., Chaikuad, A., Drápela, S., Souček, K., Knapp, S., & Paruch, K. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113299. URL:[Link]

Sources

Application

Application Note: Chemoselective Esterification of 3-Aminofuro[3,2-b]pyridine-2-carboxylic Acid

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Substrate Analysis Furo[3,2-b]pyridine derivatives represent a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Substrate Analysis

Furo[3,2-b]pyridine derivatives represent a privileged scaffold in medicinal chemistry, frequently leveraged for their kinase inhibition and anti-inflammatory properties. A critical building block in this space is 3-aminofuro[3,2-b]pyridine-2-carboxylic acid . However, derivatizing this compound—specifically via esterification to yield products like methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS: 181285-04-1)[1]—presents unique synthetic challenges:

  • Zwitterionic Character: The presence of an acidic carboxylic acid, a weakly basic 3-amino group, and a basic pyridine nitrogen results in a zwitterionic molecule with notoriously poor solubility in standard organic solvents.

  • Competitive Amidation: The 3-amino group can act as a competing nucleophile. If standard peptide coupling reagents (e.g., EDC, HATU) are used to activate the carboxylic acid, inter-molecular attack by the unprotonated 3-amino group of a second molecule leads to rapid self-condensation and polymerization.

  • Heteroaromatic Stability: While the fused bicyclic system is generally stable, the electron-deficient nature of the pyridine ring combined with the electron-rich furan ring requires reagents that do not induce ring-opening or unwanted electrophilic aromatic substitutions.

To overcome these hurdles, a self-validating, chemoselective approach is required. This guide details two field-proven methodologies for the esterification of this substrate, prioritizing mechanistic causality and protocol reliability.

Mechanistic Insights & Reagent Selection

As a Senior Application Scientist, selecting the correct esterification reagent is not merely about yield; it is about controlling the reactive state of the functional groups.

Method A: Acid-Mediated Fischer Esterification (SOCl₂ / Alcohol)

The Causality: Thionyl chloride ( SOCl2​ ) in an alcoholic solvent (e.g., methanol) is the premier choice for synthesizing short-chain alkyl esters of amino acids[2].

  • Activation: SOCl2​ converts the carboxylic acid into a highly reactive acyl chloride intermediate.

  • Protection via Protonation: Concurrently, the reaction generates HCl gas in situ. This strongly acidic environment immediately protonates both the pyridine nitrogen and the 3-amino group.

  • Chemoselectivity: The protonated amine ( −NH3+​ ) is rendered completely non-nucleophilic, entirely suppressing self-condensation. The acyl chloride is then selectively attacked by the bulk alcoholic solvent, yielding the ester as a highly soluble hydrochloride salt.

Method B: Base-Promoted O-Alkylation (Alkyl Halide / Cs2​CO3​ )

The Causality: When longer-chain, branched, or benzylic esters are required, acid-catalyzed methods often fail due to steric hindrance or alcohol instability. In these cases, base-promoted alkylation using alkyl halides is optimal[3].

  • The Cesium Effect: Cesium carbonate ( Cs2​CO3​ ) is utilized over potassium or sodium bases because the large, highly polarizable Cs+ cation weakly coordinates to the carboxylate. This creates a highly reactive, "naked" carboxylate anion[4].

  • Chemoselectivity: The carboxylic acid ( pKa​≈2−3 ) is easily deprotonated by Cs2​CO3​ , whereas the 3-amino group conjugated to the electron-withdrawing furo-pyridine system is not. The resulting carboxylate acts as a potent nucleophile in an SN​2 displacement of the alkyl halide, leaving the neutral amine untouched.

Workflow & Signaling Diagram

The following diagram maps the divergent chemical logic and intermediate states of the two esterification pathways.

EsterificationWorkflow cluster_A Method A: Acid-Mediated Pathway cluster_B Method B: Base-Promoted Pathway SM 3-Aminofuro[3,2-b]pyridine- 2-carboxylic acid ReagentA SOCl2 / MeOH (0 °C to Reflux) SM->ReagentA ReagentB Alkyl Halide / Cs2CO3 (DMF, RT) SM->ReagentB IntA Protonated Acyl Chloride (Amine is non-nucleophilic) ReagentA->IntA in situ HCl generation ProdA Methyl Ester HCl Salt (Chemoselective) IntA->ProdA MeOH attack IntB Cesium Carboxylate Anion (Highly nucleophilic) ReagentB->IntB Deprotonation ProdB Alkyl Ester Free Base (Chemoselective) IntB->ProdB SN2 Alkylation

Caption: Divergent chemoselective esterification pathways for 3-aminofuro[3,2-b]pyridine-2-carboxylic acid.

Quantitative Data Summary

ParameterMethod A: SOCl2​ / AlcoholMethod B: Alkyl Halide / Cs2​CO3​
Best Suited For Methyl, Ethyl, Isopropyl estersBenzyl, Allyl, bulky Alkyl esters
Reagent Stoichiometry SOCl2​ (2.5 - 3.0 eq) Cs2​CO3​ (1.5 eq), R-X (1.2 eq)
Typical Yield 85% – 95%75% – 85%
Reaction Time 4 – 16 hours (Reflux)2 – 6 hours (Room Temp to 40 °C)
Product State Hydrochloride (HCl) SaltFree Base
Scalability Excellent (Kilogram scale)Good (Gram to multi-gram scale)

Experimental Protocols

Protocol A: Synthesis of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate via SOCl2​

This protocol is a self-validating system: the initial heterogeneous suspension will clarify into a homogeneous solution as the soluble HCl salt of the ester is formed.

  • Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (or N2​ line).

  • Suspension: Suspend 3-aminofuro[3,2-b]pyridine-2-carboxylic acid (1.0 eq, 10 mmol) in anhydrous methanol (0.2 M, 50 mL). Note: The starting material will not fully dissolve.

  • Activation: Cool the suspension to 0 °C using an ice bath. Carefully add thionyl chloride ( SOCl2​ , 3.0 eq, 30 mmol) dropwise over 15 minutes.

    • Validation Check: Vigorous evolution of SO2​ and HCl gas will occur. Ensure robust ventilation.

  • Esterification: Remove the ice bath and gradually heat the reaction to reflux (65 °C). Stir at reflux for 6–8 hours.

    • Validation Check: The reaction mixture should transition from a cloudy suspension to a clear, pale-yellow solution, confirming the formation of the soluble ester hydrochloride salt.

  • Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove excess methanol and residual SOCl2​ .

  • Neutralization (Optional): To isolate the free base, dissolve the crude solid in a minimal amount of water, cool to 0 °C, and carefully adjust the pH to 7.5–8.0 using saturated aqueous NaHCO3​ . Extract with ethyl acetate ( 3×30 mL), dry over Na2​SO4​ , and concentrate.

Protocol B: Synthesis of Benzyl 3-aminofuro[3,2-b]pyridine-2-carboxylate via Alkylation

This protocol relies on the strict exclusion of water to prevent competitive hydrolysis of the alkyl halide.

  • Preparation: In a flame-dried flask under an argon atmosphere, dissolve 3-aminofuro[3,2-b]pyridine-2-carboxylic acid (1.0 eq, 5 mmol) in anhydrous DMF (0.15 M, 33 mL).

  • Deprotonation: Add solid Cesium Carbonate ( Cs2​CO3​ , 1.5 eq, 7.5 mmol) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the carboxylate anion.

  • Alkylation: Add benzyl bromide (1.2 eq, 6.0 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature (or heat gently to 40 °C if steric hindrance is a factor) for 3–4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (100 mL). Extract the aqueous layer with ethyl acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers sequentially with water ( 3×30 mL, to remove DMF) and brine (30 mL). Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure ester free base.

References

  • CAS 181285-04-1: Furo[3,2-b]pyridine-2-carboxylicacid,3-amino-,methylester(9CI). Cymit Quimica.
  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. SCIRP.
  • Ligand-enabled ruthenium-catalyzed meta-C−H alkylation of (hetero)aromatic carboxylic acids. PMC / NIH.
  • Cesium Carbonate Catalyzed Esterification of N-Benzyl-N-Boc-amides under Ambient Conditions. Organic Letters - ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate

Welcome to the Technical Support Center for the synthesis of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS: 181285-04-1). This compound is a highly privileged heterocyclic scaffold in medicinal chemistry, frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS: 181285-04-1). This compound is a highly privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents due to its unique rigid, planar structure[1].

Synthesizing this fused bicyclic core efficiently requires strict regiochemical control and an understanding of the underlying thermodynamics. This guide provides field-proven protocols, mechanistic troubleshooting, and self-validating workflows to help you maximize your synthesis yield.

Mechanistic Workflow: The Thorpe-Ziegler Approach

The most reliable strategy for assembling the furo[3,2-b]pyridine core is a two-step sequence: an initial O-alkylation of 3-hydroxypyridine-2-carbonitrile, followed by a base-catalyzed Thorpe-Ziegler cyclization [2].

SynthesisPathway SM 3-Hydroxypyridine- 2-carbonitrile Alkylation Step 1: O-Alkylation (Methyl bromoacetate) SM->Alkylation Intermediate Methyl 2-((2-cyanopyridin- 3-yl)oxy)acetate Alkylation->Intermediate 85-95% Yield Cyclization Step 2: Thorpe-Ziegler (NaOMe, MeOH) Intermediate->Cyclization Product Methyl 3-aminofuro[3,2-b] pyridine-2-carboxylate Cyclization->Product 70-90% Yield

Two-step synthesis pathway via O-alkylation and Thorpe-Ziegler cyclization.
Self-Validating Experimental Protocol

Step 1: O-Alkylation

  • Reaction: Dissolve 3-hydroxypyridine-2-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes. Dropwise add methyl bromoacetate (1.1 eq). Heat the mixture to 60 °C for 4 hours.

  • In-Process Check (Validation): Monitor via TLC (Hexane/EtOAc 1:1). The starting material is highly polar (Rf ~0.2). The successful O-alkylated intermediate will appear as a distinct, less polar spot (Rf ~0.6).

  • Workup: Quench with ice water, extract with EtOAc, wash with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate.

Step 2: Thorpe-Ziegler Cyclization

  • Reaction: Dissolve the intermediate (1.0 eq) in strictly anhydrous Methanol (0.1 M) under an Argon atmosphere. Add a solution of Sodium Methoxide (NaOMe) in Methanol (1.2 eq) dropwise at 0 °C. Warm to room temperature and stir for 2-4 hours[3].

  • In-Process Check (Validation): The reaction mixture will transition from a pale yellow solution to a deep orange/red suspension as the active methylene is deprotonated and the imine intermediate forms. LC-MS analysis should confirm the complete disappearance of the intermediate and the appearance of the product peak at [M+H]⁺ = 193.06 m/z .

  • Workup: Neutralize carefully with 1M HCl to pH 7. Extract with CH₂Cl₂, dry, and purify.

Troubleshooting Guides & FAQs

When yields drop below 50%, the failure usually stems from competing side reactions. Use the decision tree below to diagnose your specific issue.

Troubleshooting Issue Yield < 50% or Impure Product NAlk Issue: N-Alkylation (Ambident Nucleophile) Issue->NAlk TransEst Issue: Transesterification (Mismatched Alkoxide) Issue->TransEst Oxidation Issue: Product Degradation (Electron-rich Furan) Issue->Oxidation Sol1 Use K2CO3 in DMF at 60°C Avoid polar protic solvents NAlk->Sol1 Sol2 Match base to ester: Use NaOMe in anhydrous MeOH TransEst->Sol2 Sol3 Degas solvents with Ar/N2 Use TEA-treated silica gel Oxidation->Sol3

Troubleshooting decision tree for common synthesis failures and their chemical solutions.
Q&A: Expert Insights

Q1: I am observing a significant amount of a highly polar byproduct during the Step 1 alkylation. What is it, and how do I prevent it? A1: You are likely observing the N-alkylated pyridone byproduct. 3-Hydroxypyridine-2-carbonitrile is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, using a "harder" base like K₂CO₃ favors alkylation at the harder oxygen atom, whereas softer bases or protic solvents encourage N-alkylation. Keep the temperature at 60 °C in DMF to kinetically favor the O-alkylation pathway.

Q2: Why am I seeing an ethyl ester instead of a methyl ester in my final product? A2: This is a classic case of transesterification . If you use Sodium Ethoxide (NaOEt) in Ethanol to cyclize the methyl ester intermediate, the alkoxide will attack the carbonyl carbon, exchanging the methyl group for an ethyl group. To strictly obtain Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate, you must match your base and solvent to the ester: use exclusively NaOMe in anhydrous Methanol[3].

Q3: My cyclization stalls at 50% conversion. How can I drive it to completion? A3: The Thorpe-Ziegler cyclization is an equilibrium process driven forward by the tautomerization of the intermediate imine into the stable, aromatic 3-aminofuran. If the reaction stalls, trace water is likely protonating your base, halting the generation of the active methylene carbanion. Ensure your methanol is strictly anhydrous. If the issue persists, switch to a non-nucleophilic strong base like DBU or KOtBu in THF.

Q4: The final product degrades and turns black during silica gel chromatography. How should I purify it? A4: 3-Aminofurans are highly electron-rich and prone to rapid oxidative dimerization and degradation, especially in the presence of acidic silanol groups on standard silica gel[4]. To prevent this, pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in Hexane to neutralize the acidic sites. Alternatively, bypass chromatography entirely by recrystallizing the crude product from a hot EtOAc/Hexane mixture.

Quantitative Data & Yield Optimization Summary

Use the table below to benchmark your reaction parameters against optimized standards. Implementing these specific changes addresses the root causality of yield loss.

Reaction ParameterSub-optimal ConditionOptimized ConditionExpected Yield IncreaseCausality / Mechanism
Alkylation Base NaOH or Et₃NK₂CO₃ +15–20%Hard base (K₂CO₃) favors O-alkylation over N-alkylation of the ambident pyridinol system.
Cyclization Base NaOEt / EtOHNaOMe / MeOH +25–30%Prevents transesterification; matching the alkoxide to the ester strictly yields the methyl ester.
Atmosphere Ambient AirArgon / N₂ (Degassed) +10–15%Prevents oxidative degradation and dimerization of the highly electron-rich 3-aminofuran moiety[4].
Purification Standard Silica Gel1% TEA-treated Silica +10–20%Neutralizes acidic silanol sites that catalyze the decomposition of the target compound.

References

  • CAS 181285-04-1: Furo[3,2-b]pyridine-2-carboxylicacid,3-amino-,methylester(9CI). CymitQuimica.
  • 4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine. EvitaChem.
  • A General Method for the Preparation of 2,3,5-Trisubstituted-furo[3,2-b]pyridines. ResearchGate.
  • Buy 3-Aminofuro[2,3-b]pyridine-2-carboxamide (EVT-2643918) | 917504-90-6. EvitaChem.

Sources

Optimization

Optimizing reaction temperature for Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate derivatives

Topic: Troubleshooting & Temperature Optimization for Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate Derivatives Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Mechanistic Ove...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting & Temperature Optimization for Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate Derivatives Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Mechanistic Overview

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold widely utilized in medicinal chemistry for the development of selective kinase inhibitors and antiviral analogs[1],[2]. The synthesis of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate typically proceeds via a two-step, one-pot sequence: an initial O-alkylation of 3-hydroxypyridine-2-carbonitrile with methyl bromoacetate, followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization .

Because the activation energy barriers for the alkylation and the cyclization differ significantly, precise temperature control is the most critical parameter for maximizing yield and preventing the degradation of the delicate 3-amino furan-2-carboxylate moiety[3].

Reaction Pathway & Thermal Logic

G A 3-Hydroxypyridine-2-carbonitrile + Methyl bromoacetate B O-Alkylation Intermediate (Methyl 2-((2-cyanopyridin-3-yl)oxy)acetate) A->B K2CO3, DMF 25-40°C C Thorpe-Ziegler Cyclization (Base-Catalyzed) B->C Base, ΔT D Target Compound: Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate C->D Optimal Temp (80-90°C) E Thermal Degradation (Decarboxylation / Hydrolysis) C->E Excessive Heat (>110°C) F Incomplete Cyclization (Intermediate Accumulation) C->F Sub-optimal Heat (<60°C)

Reaction pathway and temperature-dependent outcomes for Thorpe-Ziegler cyclization.

Troubleshooting & FAQs

Q1: Why is my reaction stalling with a high accumulation of the uncyclized O-alkylated intermediate? A: This is a classic thermodynamic control issue. The initial O-alkylation is kinetically favored and proceeds rapidly at 25–40 °C. However, the subsequent intramolecular Thorpe-Ziegler cyclization requires overcoming a higher activation energy barrier to form the carbanion that attacks the adjacent nitrile group[1]. If your internal reaction temperature is below 60 °C, the thermal energy is insufficient to drive the cyclization. We recommend a step-wise temperature gradient: hold at 40 °C for 2 hours to ensure complete O-alkylation, then ramp the internal temperature to 85 °C to drive the cyclization.

Q2: My yield of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate drops significantly when I reflux the reaction in DMF (153 °C). What is happening? A: Excessive thermal stress (>110 °C) in the presence of a base leads to two primary degradation pathways. First, the methyl ester is highly susceptible to hydrolysis if trace water is present, followed by rapid thermal decarboxylation of the resulting 3-aminofuro[3,2-b]pyridine-2-carboxylic acid. Second, high temperatures can cause the decomposition of the DMF solvent into dimethylamine, which can undergo transamidation with your methyl ester. Maintain the internal reaction temperature strictly between 80 °C and 90 °C.

Q3: Can I use a stronger base to lower the required reaction temperature and avoid thermal degradation? A: Yes. The choice of base dictates the required temperature for the cyclization[3]. Weaker, heterogeneous bases like K₂CO₃ require higher temperatures (85–90 °C) to sufficiently deprotonate the active methylene group. If you switch to a stronger, soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), the cyclization can proceed efficiently at lower temperatures (60–65 °C). However, be aware that strong bases at elevated temperatures will rapidly hydrolyze the ester; therefore, if using DBU, strict temperature limits (≤ 65 °C) and anhydrous conditions are mandatory.

Quantitative Analysis: Temperature & Base Effects

The following table summarizes the causal relationship between temperature, base selection, and reaction outcomes based on standardized 10 mmol scale optimizations.

Reaction Temp (°C)Base (Equiv)Time (h)Intermediate Retention (%)Target Yield (%)Degradation Products (%)
40K₂CO₃ (1.5)1285.05.0< 1.0
60K₂CO₃ (1.5)1245.040.02.0
85 K₂CO₃ (1.5) 6 < 2.0 88.0 5.0
120K₂CO₃ (1.5)60.045.042.0
65DBU (1.5)4< 1.092.03.0

Note: Degradation products primarily consist of the decarboxylated analog and ester hydrolysis byproducts.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Step 1: Preparation & Phenoxide Formation

  • Action: In an oven-dried 100 mL round-bottom flask, dissolve 3-hydroxypyridine-2-carbonitrile (10.0 mmol) in anhydrous DMF (25 mL) under an inert argon atmosphere. Add anhydrous K₂CO₃ (15.0 mmol, 1.5 eq) and stir at room temperature for 15 minutes.

  • Causality: Stirring prior to the addition of the electrophile ensures the complete formation of the highly nucleophilic phenoxide ion, preventing competing N-alkylation side reactions.

Step 2: Kinetically Controlled O-Alkylation

  • Action: Add methyl bromoacetate (11.0 mmol, 1.1 eq) dropwise over 10 minutes. Maintain the temperature at 40 °C for 2 hours.

  • Validation Checkpoint: Perform a TLC (EtOAc/Hexane 1:2). The starting material (fluorescent under 254 nm UV) must be completely consumed. A new, less polar spot corresponding to the O-alkylated intermediate should be visible. Do not apply higher heat until this spot is the dominant species.

Step 3: Thermodynamically Driven Cyclization (Temperature Ramp)

  • Action: Increase the heating mantle temperature to achieve a strict internal reaction temperature of 85 °C. Stir vigorously for 6 hours.

  • Causality: Ramping to 85 °C provides the precise activation energy required for K₂CO₃ to deprotonate the active methylene group, driving the intramolecular nucleophilic attack on the nitrile carbon without triggering decarboxylation.

  • Validation Checkpoint: The reaction mixture will transition from a pale suspension to a deep orange/brown solution. A secondary TLC should show the complete disappearance of the intermediate spot and the emergence of a bright blue fluorescent spot (under 254 nm UV) corresponding to the cyclized target.

Step 4: Quenching & Isolation

  • Action: Cool the mixture to room temperature. Pour the reaction slowly into 150 mL of vigorously stirred, ice-cold distilled water.

  • Causality: The sudden shift in solvent polarity forces the hydrophobic furo[3,2-b]pyridine derivative to crash out of solution, while the DMF, unreacted K₂CO₃, and water-soluble degradation products remain in the aqueous phase.

  • Validation Checkpoint: A dense precipitate will form immediately. Filter under vacuum, wash with cold water (3 x 20 mL), and dry under high vacuum at 45 °C overnight.

References

  • Title: Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β Source: The Royal Society of Chemistry (RSC) URL: [Link]

  • Title: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Troubleshooting

Purification techniques for isolating Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate from byproducts

Welcome to the Technical Support Center for heterocyclic synthesis and purification. This guide is specifically engineered for researchers and drug development professionals isolating Methyl 3-aminofuro[3,2-b]pyridine-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis and purification. This guide is specifically engineered for researchers and drug development professionals isolating Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate .

The fused furo-pyridine ring system presents unique physicochemical challenges. The molecule contains a basic pyridine nitrogen, a hydrogen-bond-donating primary amine, and a hydrolytically sensitive methyl ester. This guide deconstructs the causality behind common purification failures and provides self-validating protocols to achieve >99% purity.

Purification Workflow Overview

PurificationWorkflow Crude Crude Reaction Mixture (Ester, Acid, Uncyclized SM) Ext Mild Acid-Base Extraction (EtOAc / sat. NaHCO3) Crude->Ext Aq Aqueous Waste (Carboxylic Acid Byproduct) Ext->Aq pH 8.0 Partition Org Organic Phase (Target Ester + Non-polar Impurities) Ext->Org Retains Ester Flash Silica Gel Chromatography (Hexane/EtOAc + 1% Et3N) Org->Flash Dry Load Imp Early Fractions (Uncyclized Intermediates) Flash->Imp High Rf Fract Target Fractions (Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate) Flash->Fract Mid Rf Recryst Recrystallization (Hot EtOAc / Hexanes) Fract->Recryst Concentrate Pure Ultra-Pure Product (>99% Purity) Recryst->Pure Crystallization

Fig 1: Purification workflow for Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate isolation.

Module 1: Liquid-Liquid Extraction & Hydrolysis Mitigation

Issue: Significant loss of product mass during the aqueous workup phase.

Root Cause Analysis: The synthesis of furo[3,2-b]pyridines from precursors like 3-aminofuro[3,2-b]pyridine-2-carbonitrile[1] or via Thorpe-Ziegler cyclization requires basic conditions. During this process, trace water can trigger base-catalyzed hydrolysis of the methyl ester, generating the highly polar 3-aminofuro[3,2-b]pyridine-2-carboxylic acid[2]. Furthermore, the target molecule possesses a basic pyridine nitrogen. If the extraction environment is too acidic, the pyridine ring protonates, causing the target ester to partition into the aqueous waste. If the environment is too basic, ester hydrolysis accelerates.

Self-Validating Extraction Protocol:

  • Dilution: Quench the crude reaction mixture by diluting it with 3 volumes of Ethyl Acetate (EtOAc).

  • pH-Controlled Wash: Wash the organic layer with cold, saturated aqueous NaHCO3​ .

    • Validation Check: Extract a drop of the aqueous layer and test it with pH paper. It must read strictly between pH 7.5 and 8.5 . This ensures the pyridine nitrogen remains neutral (organic-soluble) while the carboxylic acid byproduct is deprotonated into a water-soluble carboxylate salt.

  • Separation: Separate the layers. Back-extract the aqueous layer once with fresh EtOAc to ensure complete recovery of the ester.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Validation Check: Keep the water bath temperature below 40 °C during rotary evaporation to prevent thermal degradation of the amine.

Module 2: Chromatographic Resolution of Intermediates

Issue: Severe tailing on the silica column and co-elution of the target ester with uncyclized O-alkylated intermediates.

Root Cause Analysis: The uncyclized intermediate lacks the primary amine group, making it significantly less polar than the final cyclized product. However, the basic pyridine nitrogen of the target ester interacts strongly with the acidic silanol groups ( Si−OH ) of normal-phase silica gel. This acid-base interaction causes the product band to streak across the column, bleeding into the fractions containing the uncyclized impurities[3].

Self-Validating Chromatography Protocol:

  • Stationary Phase Deactivation: Prepare your silica gel slurry using Hexanes containing 1% Triethylamine ( Et3​N ) . The Et3​N competitively binds to the acidic silanol sites, neutralizing the column and preventing product streaking.

  • Dry Loading: Dissolve the crude extract in a minimal amount of Dichloromethane (DCM). Add silica gel (1:3 mass ratio) and evaporate to a free-flowing powder.

    • Validation Check: The powder must not clump; clumping indicates residual solvent which will disrupt the solvent front and ruin the separation.

  • Gradient Elution: Load the powder evenly onto the column. Elute using a step gradient from 10% EtOAc/Hexanes to 40% EtOAc/Hexanes.

  • Fraction Analysis: Spot fractions on a TLC plate.

Table 1: Chromatographic Data & Detection Matrix

CompoundSolvent System Rf​ ValuePrimary DetectionSecondary Detection (Validation)
Uncyclized O-alkylated Intermediate30% EtOAc / Hexanes0.65UV (254 nm)Ninhydrin (Negative)
Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate 30% EtOAc / Hexanes 0.35 UV (254 nm) Ninhydrin (Positive - Purple/Brown)
3-aminofuro[3,2-b]pyridine-2-carboxylic acid30% EtOAc / Hexanes0.05 (Streaks)UV (254 nm)Bromocresol Green (Positive - Yellow)

Note: The primary amine on the target ester reacts with Ninhydrin upon heating, providing a definitive visual confirmation against the uncyclized intermediate.

Module 3: Final Polish via Recrystallization

Issue: NMR spectra of the post-chromatography product show trace amounts of highly polar byproducts or silica gel leachates, rendering the batch unsuitable for sensitive biological assays.

Root Cause Analysis: Even with optimized flash chromatography, trace amounts of the zwitterionic carboxylic acid byproduct or dissolved silica polymers can co-elute[2]. Recrystallization acts as the ultimate purification filter by exploiting the rigid, planar, and hydrogen-bonding nature of the 3-aminofuro[3,2-b]pyridine-2-carboxylate core. The target molecule forms a highly ordered crystal lattice that thermodynamically excludes non-isomorphic impurities.

Self-Validating Recrystallization Protocol:

  • Dissolution: Transfer the concentrated target fractions to a clean Erlenmeyer flask. Add a minimum volume of boiling EtOAc until the solid just dissolves.

  • Anti-Solvent Addition: Dropwise, add hot Hexanes to the boiling solution while swirling.

    • Validation Check: Stop adding Hexanes the exact moment the solution reaches the cloud point (a faint, persistent turbidity that does not disappear upon swirling). This visual cue confirms the solution is perfectly saturated at the boiling point.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Rapid cooling causes "crashing out" (precipitation), which traps impurities; slow cooling ensures pure crystal growth.

  • Yield Maximization: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 1 hour.

  • Isolation: Filter the crystals via vacuum filtration. Wash the filter cake with ice-cold Hexanes to remove any mother liquor adhering to the crystal surfaces, then dry under high vacuum for 12 hours.

References
  • Synthesis of Pyrrolo[2',3':4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids ElectronicsAndBooks URL:[Link]

  • Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines The Royal Society of Chemistry URL: [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Optimization

Troubleshooting low reactivity of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate in amidation reactions

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that fused heteroaromatic systems present unique reactivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that fused heteroaromatic systems present unique reactivity challenges. Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate is a highly valuable scaffold in medicinal chemistry, but it is notoriously recalcitrant in standard amidation reactions.

This guide provides a root-cause analysis of its low reactivity, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure your synthetic workflows succeed.

Mechanistic Root Cause Analysis

To troubleshoot effectively, we must first understand the causality behind the molecule's chemical inertia. The low reactivity of this compound in amidation reactions stems from a dual-deactivation mechanism affecting both the 3-amino group (when acting as a nucleophile) and the C2-methyl ester (when acting as an electrophile).

  • Amine Deactivation: The 3-amino group is profoundly electron-deficient. The lone pair on the nitrogen is delocalized into the highly electron-withdrawing fused pyridine ring and further depleted by the inductive and resonance effects of the adjacent C2-methyl ester. Furthermore, strong intramolecular hydrogen bonding between the amine protons and the ester carbonyl oxygen locks the amine in an unreactive conformation.

  • Ester Instability: Attempting to bypass ester unreactivity via standard saponification (to form the free carboxylic acid for subsequent coupling) typically results in the destruction of the starting material. 3-aminofuran-2-carboxylic acids exhibit unusual instability and weak aromatic properties, leading to rapid decarboxylation and furan ring-opening[1].

G Target Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate Factor1 Electron-Withdrawing Pyridine Core Target->Factor1 Factor2 C2-Methyl Ester Resonance Withdrawal Target->Factor2 Factor3 Intramolecular H-Bonding (Amine to Ester) Target->Factor3 Effect1 Depleted N-Lone Pair Availability Factor1->Effect1 Factor2->Effect1 Effect2 Steric & Conformational Locking Factor3->Effect2 Result Extremely Low Amine Nucleophilicity Effect1->Result Effect2->Result

Mechanistic factors driving the low nucleophilicity of the 3-amino group.

Troubleshooting FAQs

Q1: I am trying to acylate the 3-amino group using standard HATU/DIPEA conditions, but I am recovering >90% of my starting material. What is going wrong? A: HATU generates an active HOAt ester, which is sufficient for primary aliphatic amines but insufficiently electrophilic to overcome the extreme electron deficiency of the 3-aminofuro[3,2-b]pyridine system. To force this reaction, you must generate a highly reactive acylpyridinium intermediate. This is achieved by using EDC with a full stoichiometric equivalent of DMAP and a catalytic amount of HOBt[2]. The DMAP acts not just as a base, but as a hyper-nucleophilic catalyst that forms an intermediate reactive enough to trap the poor furo-pyridine amine.

Q2: I need to convert the C2-methyl ester into a complex carboxamide. I tried hydrolyzing the ester with LiOH to get the free acid, but the reaction turned black and I lost my mass. Why? A: You have encountered the classic instability of 3-aminofuran-2-carboxylic acids. Alkaline hydrolysis of this specific ester leads to the decomposition of the furan ring and subsequent ring-opening[1]. Do not attempt saponification. Instead, you must perform a direct aminolysis of the ester. We recommend using a Lewis-acid mediated approach (e.g., Trimethylaluminum, ) to activate the incoming amine as an aluminum amide complex, which can directly attack the ester without requiring a free acid intermediate.

Q3: Are there alternative methods to build amide-like fused derivatives directly from this scaffold? A: Yes. If your ultimate goal is to build condensed pyrimidines (e.g., pyrido-furo-pyrimidines), you can bypass standard amidation entirely. Microwave-assisted reactions using formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA) can directly cyclize the 3-amino and C2-ester/nitrile groups into fused pyrimidinone or pyrimidine systems via a Dimroth-type rearrangement[3].

Validated Experimental Protocols

Protocol A: Amidation of the Unreactive 3-Amino Group (EDC/DMAP/HOBt Method)

This protocol is specifically engineered to overcome the poor nucleophilicity of electron-deficient heteroaromatic amines[2].

Self-Validating Checkpoint: The reaction mixture must transition to a distinct yellow/orange hue upon the addition of DMAP, indicating the successful formation of the active acylpyridinium intermediate.

  • Activation: In a flame-dried flask under , dissolve your functionalized carboxylic acid (1.2 eq) in anhydrous Acetonitrile (0.1 M).

  • Reagent Addition: Add EDC·HCl (1.5 eq) and DMAP (1.0 eq). Crucial causality: A full equivalent of DMAP is mandatory to maintain a high steady-state concentration of the acylpyridinium ion[2].

  • Catalyst Addition: Add HOBt (0.2 eq). Stir at room temperature for 30 minutes.

  • Coupling: Add Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (1.0 eq) followed by DIPEA (2.0 eq).

  • Heating: Heat the reaction to 60 °C for 12–18 hours. Monitor by LC-MS (look for the disappearance of the amine 193.06 ).

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl, saturated , and brine. Dry over and concentrate.

Workflow Start Carboxylic Acid Activation Step1 Add EDC (1.5 eq) + DMAP (1.0 eq) in MeCN Start->Step1 Step2 Add HOBt (0.2 eq) Catalytic Additive Step1->Step2 Intermediate Highly Reactive Acyl-pyridinium Ion Step2->Intermediate Step3 Add 3-aminofuro[3,2-b]pyridine + DIPEA (2.0 eq) Intermediate->Step3 Result Target Amide Formed (High Yield) Step3->Result

Optimized workflow for coupling electron-deficient amines using EDC/DMAP/HOBt.

Protocol B: Direct Aminolysis of the C2-Methyl Ester (Weinreb-Type Amidation)

Use this protocol to convert the ester to an amide while avoiding the destructive saponification step[1][4].

Self-Validating Checkpoint: The evolution of methane gas (vigorous bubbling) upon the addition of the amine to confirms the formation of the active aluminum amide complex. Lack of gas evolution indicates degraded .

  • Complex Formation: In a flame-dried flask under , dissolve your target amine (2.0 eq) in anhydrous Toluene (0.2 M). Cool to 0 °C.

  • Activation: Dropwise, add Trimethylaluminum ( , 2.0 M in toluene, 2.0 eq). Stir at 0 °C for 15 minutes, then warm to room temperature for 1 hour until gas evolution ceases.

  • Ester Addition: Add Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (1.0 eq) as a solid or dissolved in a minimum amount of anhydrous Toluene.

  • Reflux: Heat the reaction to 90 °C for 4–8 hours.

  • Safe Quenching (Critical): Cool to 0 °C. Carefully quench by adding a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) dropwise. Stir vigorously for 1 hour until the aluminum emulsion breaks into two clear layers. Extract with EtOAc.

Quantitative Data & Reagent Selection Matrix

The following table summarizes the expected outcomes based on the chosen synthetic strategy, allowing you to select the optimal path based on empirical data.

Amidation StrategyTarget Functional GroupReagent SystemExpected YieldPrimary Failure Mode
Standard Coupling 3-Amino AcylationHATU, DIPEA, DMF< 15%Amine is too electron-deficient to attack the active ester.
Acyl Chloride 3-Amino AcylationR-COCl, , DCM15 - 30%Competitive hydrolysis; steric hindrance blocks attack.
Optimized Coupling 3-Amino AcylationEDC, DMAP (1 eq), HOBt75 - 90% None (Acylpyridinium intermediate overcomes poor nucleophilicity).
Saponification C2-Ester AmidationLiOH/NaOH then HATU0%Furan ring opening and decarboxylation during hydrolysis.
Direct Aminolysis C2-Ester Amidation , R- , Toluene60 - 80% Moisture quenching the Lewis acid catalyst prior to reaction.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information (PMC).
  • Evolution of Novel Antibiotic Scaffolds Targeting the Nucleic Acid Machineries RNA Polymerase, DNA Gyrase, and Topoisomerase IV. Universität des Saarlandes.
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. National Center for Biotechnology Information (PMC).
  • Buy 3-Aminofuro[2,3-b]pyridine-2-carboxamide (EVT-2643918) | 917504-90-6. EvitaChem.

Sources

Troubleshooting

Preventing degradation of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate during long-term storage

Welcome to the Technical Support Center for handling and storing Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS: 181285-04-1)[1]. This guide is designed for researchers, analytical scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS: 181285-04-1)[1]. This guide is designed for researchers, analytical scientists, and drug development professionals. Because of its fused furan-pyridine core, primary amine, and methyl ester moieties, this compound is highly susceptible to environmental degradation if not handled with rigorous chemical hygiene.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic drivers behind it. Rather than simply observing that the compound degrades, we must look at the specific vulnerabilities of the molecule's functional groups:

  • Ester Hydrolysis: The methyl ester at the C2 position is an electrophilic center. In the presence of ambient moisture, water acts as a nucleophile, cleaving the ester to yield Furo[3,2-b]pyridine-2-carboxylic acid and methanol[2]. This reaction is autocatalytic if trace acidic or basic impurities are present in the storage environment.

  • Amine Oxidation: The primary amine at the C3 position is highly electron-rich due to its conjugation with the furan oxygen and the pyridine ring. Exposure to atmospheric oxygen or reactive oxygen species (ROS) leads to rapid N-oxidation, forming reactive hydroxylamines, nitroso compounds, or downstream radical dimers[3].

  • Core Decomposition: The furo[3,2-b]pyridine fused ring system itself is sensitive to harsh microenvironments. Extreme pH shifts caused by the accumulation of hydrolysis products can trigger ring-opening or polymerization of the core structure[4].

Degradation API Methyl 3-aminofuro[3,2-b] pyridine-2-carboxylate (Intact API) Hydrolysis Ester Hydrolysis (Moisture/pH) API->Hydrolysis H2O Oxidation Amine Oxidation (O2 / ROS) API->Oxidation O2 Photo Photodegradation (UV/Vis Light) API->Photo hv Deg1 Furo[3,2-b]pyridine- 2-carboxylic acid Hydrolysis->Deg1 Deg2 Hydroxylamines & N-Oxides Oxidation->Deg2 Deg3 Ring Cleavage & Radical Dimers Photo->Deg3

Figure 1: Chemical degradation pathways of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate.

Troubleshooting FAQs

Q: My stored compound has shifted from a pale yellow powder to a dark brown solid. What happened? A: Color changes in amino-heterocycles are classic macroscopic indicators of amine oxidation [3]. The primary amine has likely oxidized to a nitroso derivative or formed conjugated dimers. This is caused by storing the compound in an oxygen-rich atmosphere or failing to purge the headspace of the storage vial with an inert gas.

Q: HPLC analysis shows a new, highly polar peak eluting before the main API peak. How do I identify it? A: A more polar degradant is highly indicative of ester hydrolysis . The cleavage of the lipophilic methyl group leaves a highly polar, ionizable carboxylic acid (Furo[3,2-b]pyridine-2-carboxylic acid)[2]. You can confirm this via LC-MS; look for a mass shift of -14 Da (loss of the CH2​ group during the transition from methyl ester to carboxylic acid).

Q: Can I recover the compound once it has degraded? A: If the degradation is purely hydrolytic, re-esterification (e.g., using methanol and a catalytic acid) is theoretically possible but practically inefficient and risks destroying the furo[3,2-b]pyridine core[4]. If the compound has oxidized (indicated by a brown/black color), the degradation is largely irreversible. Prevention is the only viable strategy.

Self-Validating Long-Term Storage Protocol

A storage protocol is only as reliable as its verification mechanism. The following methodology establishes a self-validating system: it prevents degradation through physical/chemical barriers and verifies stability through scheduled analytical feedback loops.

Step-by-Step Methodology:
  • Aliquoting: Upon receipt or synthesis, immediately dissolve the bulk material in a volatile, anhydrous solvent (e.g., dry Dichloromethane) and aliquot into single-use amber glass vials. Evaporate the solvent under a gentle stream of nitrogen.

    • Causality: Prevents repeated freeze-thaw cycles and limits atmospheric exposure of the bulk batch during daily lab operations.

  • Desiccation: Place the open vials in a vacuum desiccator containing activated Drierite (calcium sulfate) or silica gel for 24 hours.

    • Causality: Removes trace adsorbed water from the crystal lattice, eliminating the nucleophile required for ester hydrolysis.

  • Inert Gas Purging: Backfill the desiccator with high-purity Argon (which is heavier than air) or Nitrogen. Cap the vials tightly while still under the inert atmosphere.

    • Causality: Displaces oxygen, effectively halting amine oxidation pathways.

  • Secondary Containment: Place the sealed amber vials inside a secondary Mylar bag alongside a fresh desiccant pouch and an oxygen scavenger packet. Heat-seal the bag.

    • Causality: Amber glass prevents UV-induced radical formation, while the sealed bag provides a redundant barrier against ambient humidity and oxygen.

  • Thermal Control: Store the sealed bags in a continuously monitored -20°C freezer.

    • Causality: Lowers the kinetic energy of the system, exponentially decreasing the rate of any residual degradation reactions.

  • Validation Loop: Every 3 to 6 months, sacrifice one aliquot for HPLC-UV/MS analysis to verify that purity remains >98%. If purity drops, the remaining aliquots must be re-purified.

StorageWorkflow Start Receive / Synthesize Compound Aliquoting Aliquoting (Single-use vials) Start->Aliquoting Purge Argon/N2 Purge (Displace O2) Aliquoting->Purge Desiccate Add Desiccant (Silica gel/Drierite) Purge->Desiccate Seal Seal in Amber Vials (Block UV) Desiccate->Seal Store Store at -20°C (Thermal Control) Seal->Store Validate HPLC Validation (Every 3-6 Months) Store->Validate Time lapse Decision Purity > 98%? Validate->Decision Pass Continue Storage Decision->Pass Yes Fail Repurify / Discard Decision->Fail No Pass->Store

Figure 2: Self-validating workflow for the long-term storage and purity monitoring of the API.

Stability Testing Guidelines (ICH Q1A)

For drug development professionals advancing Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate or its derivatives toward Investigational New Drug (IND) applications, stability testing must comply with the International Council for Harmonisation (ICH) Q1A(R2) guidelines[5].

The table below summarizes the required environmental conditions and minimum timeframes for formal stability validation of new drug substances:

Study TypeStorage ConditionMinimum Time Period Covered by Data at Submission
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Refrigerated (Long-term) 5°C ± 3°C12 months
Freezer (Long-term) -20°C ± 5°C12 months

Note: If "significant change" (e.g., >5% degradation via ester hydrolysis or amine oxidation) occurs during a 6-month accelerated study, intermediate testing conditions must be evaluated[5].

References

  • ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation. 5

  • Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS 181285-04-1). CymitQuimica. 1

  • Technical Support Center: Optimizing Reaction Conditions for Furo[3,2-b]pyridin-3-ol Derivatives. Benchchem. 4

  • Pesticide Degradation Mechanisms and Environmental Activation (Amine Oxidation & Ester Hydrolysis). Iowa State University Digital Repository. 3

  • Furo[3,2-b]pyridine-2-carboxylic acid (CAS 112372-14-2). CymitQuimica. 2

Sources

Optimization

Technical Support Center: Recrystallization of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate

Welcome to the advanced technical support guide for the purification of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS: 181285-04-1). This compound presents a unique solubility challenge due to its amphiphilic natu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the purification of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS: 181285-04-1). This compound presents a unique solubility challenge due to its amphiphilic nature: it features a lipophilic fused furo[3,2-b]pyridine core, a basic pyridine nitrogen, a hydrogen-bond donating primary amine, and a polar methyl ester.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot purification bottlenecks, understand the causality behind solvent interactions, and implement self-validating experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

Q: What is the most effective solvent system for recrystallizing this specific compound? A: A binary solvent system of Ethyl Acetate (EtOAc) and Hexanes is highly recommended. The compound's polar functional groups (the amine and the ester) dissolve readily in the moderately polar EtOAc upon heating. Hexane acts as an ideal anti-solvent, precipitating the lipophilic aromatic core as the solution cools. This specific binary mixture has been extensively validated for the purification of structurally similar furo[3,2-b]pyridine derivatives in medicinal chemistry[1].

Q: Can I use an alcohol/water system instead of organic solvents? A: While Ethanol/Water systems are standard for many amino acids, they are suboptimal here. Prolonged heating of the methyl ester in the presence of water—especially catalyzed by the basic pyridine and amine groups—can lead to unintended ester hydrolysis[2]. If an alcohol must be used, absolute ethanol with a non-polar ether (like diethyl ether) as the anti-solvent is chemically safer, though overall recovery yields are generally lower.

Part 2: Troubleshooting Guide

Q: My compound is "oiling out" (forming a biphasic liquid) instead of forming crystals. What is the mechanistic cause, and how do I fix it? A: "Oiling out" occurs when the saturation temperature of the solute in your chosen solvent system exceeds the melting point of the solute. Instead of nucleating as a solid crystal, the compound separates as a supercooled liquid.

  • Causality & Fix: This frequently happens in EtOAc/Hexane systems if the crude compound's melting point is severely depressed by impurities. To resolve this, switch to a lower-boiling solvent system like 3 [3]. The lower boiling point of DCM ensures the saturation curve is reached at a lower temperature, promoting solid nucleation over liquid separation. Alternatively, introduce a pure seed crystal at the metastable zone (just before cloudiness persists) to bypass the high activation energy required for primary nucleation.

Q: The recovered crystals are heavily discolored (yellow/brown). How can I remove these trapped impurities? A: Highly conjugated heterocycles often co-precipitate with trace polymeric or oxidized colored impurities that become trapped within the crystal lattice during rapid cooling.

  • Self-Validating Fix: Add 5-10% (w/w) activated charcoal (Norit) during the hot dissolution phase in EtOAc. The high surface area of the carbon traps high-molecular-weight oligomers. Perform a hot filtration through a Celite pad to remove the charcoal before adding the anti-solvent. Self-Validation: If the filtrate runs completely clear, the subsequent crystallization is guaranteed to yield off-white to white pure needles.

Q: My recrystallization yield is unacceptably low (<40%). How do I diagnose the loss? A: Low recovery is almost always due to an excessive volume of the "good" solvent (EtOAc or DCM), which flattens the solubility curve and keeps the product dissolved even at 0 °C[4].

  • Self-Validation Protocol: Evaporate the remaining mother liquor under reduced pressure. If a large mass of product is recovered, your solvent-to-solute ratio was too high. Always dissolve the crude solid in the absolute minimum volume of boiling solvent.

Part 3: Quantitative Solvent Comparison

The following table summarizes the physicochemical rationale and expected outcomes for various recrystallization solvent systems.

Solvent System'Good' Solvent'Poor' SolventSuitability & Mechanistic RationaleTypical Recovery
EtOAc / Hexanes Ethyl AcetateHexanesExcellent. EtOAc perfectly solvates the polar ester/amine, while hexanes precipitate the lipophilic core[1].75-85%
DCM / Hexanes DichloromethaneHexanesVery Good. The lower boiling point of DCM prevents oiling out for lower-melting, highly impure batches[3].70-80%
EtOH / Water EthanolWaterModerate. Risk of ester hydrolysis if heated extensively; only recommended for highly polar impurities[2].60-70%

Part 4: Experimental Workflows & Visualizations

Logical Decision Tree: Oiling Out

OilingOutTroubleshooting Issue Issue: Product oils out instead of crystallizing Check Is the boiling point of the solvent higher than the compound's MP? Issue->Check Yes Yes Check->Yes No No Check->No ActionYes Switch to lower BP solvent (e.g., DCM/Hexane) Yes->ActionYes ActionNo Adjust cooling rate or seed with pure crystals No->ActionNo

Caption: Logical decision tree for troubleshooting oiling out during crystallization.

Step-by-Step Protocol: Binary Solvent Recrystallization (EtOAc/Hexanes)

This protocol is designed as a self-validating system to ensure maximum purity and yield.

  • Initial Dissolution: Place the crude Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate in an appropriately sized Erlenmeyer flask. Add a minimal volume of boiling Ethyl Acetate (EtOAc) dropwise while stirring until the solid just dissolves[4].

    • Causality: Minimizing the good solvent maximizes the final yield by shifting the solubility equilibrium heavily toward precipitation at lower temperatures.

  • Decolorization & Hot Filtration: If the solution is dark, add 5% w/w activated charcoal. Boil gently for 2 minutes, then filter rapidly through a pre-warmed fluted filter paper or a Celite pad. This prevents premature crystallization in the funnel stem.

  • Anti-Solvent Addition: Keep the clear filtrate near its boiling point on a hot plate. Slowly add hot Hexanes dropwise until the solution becomes persistently cloudy (reaching the saturation point)[4]. Immediately add 1-2 drops of EtOAc until the solution just turns clear again.

  • Controlled Nucleation: Cover the flask and allow it to cool completely undisturbed to room temperature.

    • Causality: Slow cooling promotes the growth of large, pure crystals and prevents the kinetic entrapment of impurities within the crystal lattice.

  • Isolation: Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 15 minutes to force maximum precipitation. Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with a small volume of ice-cold Hexanes to remove residual mother liquor without dissolving the product[5]. Dry under high vacuum to a constant weight.

    • Self-Validation: Check the melting point of the dried crystals; a sharp melting range (<2 °C) validates the complete removal of impurities and residual solvent.

Recrystallization Workflow Diagram

RecrystallizationWorkflow Start Crude Methyl 3-aminofuro [3,2-b]pyridine-2-carboxylate Dissolve Dissolve in minimal hot 'Good' Solvent (e.g., EtOAc) Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter AddAnti Add hot 'Poor' Solvent (e.g., Hexane) until cloudy Filter->AddAnti Cool Slow cooling to RT, then ice bath (0-4 °C) AddAnti->Cool Isolate Vacuum Filtration & Cold Solvent Wash Cool->Isolate Pure Pure Crystalline Product Isolate->Pure

Caption: Workflow for binary solvent recrystallization of heterocyclic amino esters.

References

  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase.
  • Copper-Catalyzed Alkynylation/Cyclization/Isomerization Cascade for Synthesis of 1,2-Dihydrobenzofuro[3,2-b]pyridines and Benzofuro[3,2-b]pyridines. The Journal of Organic Chemistry.
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystalliz
  • Article - SciELO. SciELO.
  • Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid deriv

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Determination of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate

For researchers, scientists, and drug development professionals, establishing the purity of novel pharmaceutical intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-dri...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel pharmaceutical intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven approach to the High-Performance Liquid Chromatography (HPLC) method validation for determining the purity of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry.[1] We will not only detail a robust, validated HPLC method but also objectively compare its performance against Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), providing the supporting rationale and experimental data necessary for informed decision-making in your analytical workflow.

The Analytical Challenge: Characterizing a Novel Heterocycle

Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate is a complex aromatic heterocycle. Its structure, featuring a fused furan and pyridine ring system with amino and methyl ester functional groups, presents a unique analytical challenge.[2][3] The polarity imparted by the amino group, combined with the aromaticity of the core, necessitates a carefully optimized chromatographic method to ensure accurate and reliable purity assessment. The primary goal is to develop a stability-indicating method capable of separating the main compound from potential process-related impurities and degradation products.

Designing the HPLC Method: A Rationale-Driven Approach

Given the absence of a compendial method for this novel compound, a systematic method development process is paramount. Our approach is grounded in the physicochemical properties anticipated for a molecule of this nature.

Hypothetical Physicochemical Profile:

  • Structure: Fused aromatic rings with polar functional groups (amino, ester).

  • Solubility: Expected to be soluble in a mixture of organic solvents (like acetonitrile or methanol) and aqueous buffers.

  • UV Absorbance: The furo[3,2-b]pyridine core is expected to have a strong UV absorbance maximum (λmax) around 230-280 nm, making UV detection a suitable choice.[4]

  • Potential Impurities: Based on common synthetic routes for similar heterocycles, potential impurities could include starting materials, reagents, by-products from incomplete reactions, and degradation products arising from hydrolysis of the ester or oxidation of the amino group.

The Proposed HPLC Method

A reverse-phase HPLC (RP-HPLC) method is the logical choice due to the compound's polarity and aromaticity.[5]

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain the aromatic core, while the 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a buffer and an ion-pairing agent, improving peak shape for the basic amino group by ensuring its consistent protonation.[6]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and good elution strength for aromatic compounds.[6]
Gradient Elution 10% B to 90% B over 20 minutesA gradient is essential to elute potential impurities with a wide range of polarities and to ensure the elution of any strongly retained compounds, providing a comprehensive impurity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmThis wavelength is a common choice for aromatic compounds and is likely to provide good sensitivity for the parent compound and potential impurities.
Injection Volume 10 µLA standard injection volume to avoid column overloading.

A Rigorous Validation Protocol: Ensuring Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] We will follow the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure our method is robust, reliable, and fit for purpose.[7][8][9]

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol Execution cluster_2 Data Analysis & Reporting Dev Propose Initial HPLC Conditions Opt Optimize Mobile Phase, Gradient, and Column Dev->Opt Specificity Specificity / Selectivity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analysis Statistical Analysis of Validation Data Robustness->Analysis Report Final Validation Report Analysis->Report

Caption: Workflow for the validation of the HPLC method.

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), a solution of the pure compound, and a spiked sample containing known impurities. Perform forced degradation studies (acid, base, oxidation, heat, light).The method must be able to unequivocally assess the analyte in the presence of impurities and degradants. Peak purity analysis should show no co-eluting peaks.
Linearity Prepare at least five concentrations of the reference standard over the range of 50% to 150% of the target concentration. Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method has a suitable level of linearity, accuracy, and precision within this range.The specified range for which the method is linear, accurate, and precise.
Accuracy Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo with known amounts of the active compound) at three levels (e.g., 80%, 100%, 120%) in triplicate.The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the same sample at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of the analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Robustness Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Comparative Analysis: HPLC vs. UPLC vs. GC

While our validated HPLC method is robust and reliable, it is essential to consider alternative technologies that may offer advantages in specific contexts.

Comparative Workflow

Comparative_Analysis cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Performance Evaluation Prep Prepare a single batch of sample containing the analyte and known impurities HPLC Validated HPLC Method Prep->HPLC UPLC Developed UPLC Method Prep->UPLC GC Developed GC-MS Method (if applicable) Prep->GC Eval Compare key performance metrics HPLC->Eval UPLC->Eval GC->Eval Conclusion Select optimal technique based on requirements Eval->Conclusion

Caption: Workflow for comparing HPLC, UPLC, and GC methods.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent innovation in liquid chromatography that utilizes smaller stationary phase particles (<2 µm) and higher operating pressures.[10] This results in significant improvements in resolution, sensitivity, and speed of analysis.[11][12]

Hypothetical UPLC Method:

ParameterConditionRationale
Column C18, 50 mm x 2.1 mm, 1.7 µmThe smaller particle size dramatically increases efficiency, allowing for a shorter column and faster analysis times without sacrificing resolution.
Mobile Phase Same as HPLCTo ensure a direct and fair comparison of the techniques.
Gradient Elution 10% B to 90% B over 5 minutesThe higher efficiency of the UPLC column allows for a much steeper and faster gradient.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm I.D. UPLC column.
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[13][14] For a non-volatile compound like Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate, direct analysis by GC is not feasible. However, if volatile impurities, such as residual solvents from the synthesis, are of concern, then a headspace GC-MS method would be the technique of choice. For non-volatile impurities, derivatization could be employed to increase their volatility for GC analysis, but this adds complexity to the sample preparation process.[10][15]

Performance Comparison: Hypothetical Data
ParameterHPLCUPLCGC-MS (for volatile impurities)
Analysis Time ~25 minutes~7 minutes~15 minutes
Resolution (critical pair) 1.82.5N/A
Sensitivity (LOD) ~0.01%~0.005%ppm levels for volatiles
Solvent Consumption HighLowVery Low
Applicability Broad (parent & non-volatile impurities)Broad (parent & non-volatile impurities)Limited to volatile impurities
Throughput ModerateHighHigh

Conclusion: Selecting the Right Tool for the Job

This guide has detailed a comprehensive, validation-ready HPLC method for the purity determination of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate. The strength of this HPLC method lies in its robustness and its foundation in established chromatographic principles, making it a reliable workhorse for quality control laboratories.

The comparative analysis clearly demonstrates the advantages of UPLC in terms of speed, resolution, and sensitivity .[11] For laboratories focused on high-throughput screening or in-depth impurity profiling where the separation of closely eluting species is critical, UPLC is the superior choice. The significant reduction in analysis time and solvent consumption also offers considerable economic and environmental benefits.[12]

Gas Chromatography remains an essential, complementary technique. While not suitable for the primary purity assessment of the non-volatile parent compound, it is the gold standard for the analysis of volatile impurities and residual solvents .

Ultimately, the choice of analytical technique depends on the specific requirements of the analysis. For routine quality control, the validated HPLC method is more than adequate. For method development, high-throughput analysis, and complex impurity profiling, UPLC offers significant advantages. A comprehensive analytical strategy for a novel compound like Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate should ideally leverage both liquid chromatography (HPLC or UPLC) for non-volatile components and GC for volatile impurities to ensure a complete and accurate purity profile.

References

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

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  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • PubMed. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. [Link]

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  • MtoZ Biolabs. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. [Link]

  • ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

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  • ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. [Link]

  • ResearchGate. UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. [Link]

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  • NIST. IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. [Link]

  • Royal Society of Chemistry. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β. [Link]

  • MDPI. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. [Link]

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  • ACS Publications. Solubility Correlations of Common Organic Solvents. [Link]

  • ACS Publications. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]

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  • IJNRD. Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. [Link]

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Comparative

A Senior Application Scientist's Guide to Furo-Fused Pyridines: A Comparative Analysis of Furo[3,2-b] and Furo[2,3-b] Scaffolds for Target Binding

Introduction: The Tale of Two Isomers In the landscape of medicinal chemistry, furo[3,2-b]pyridine and furo[2,3-b]pyridine have emerged as "privileged scaffolds."[1][2][3] Their rigid, planar structures and unique electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Tale of Two Isomers

In the landscape of medicinal chemistry, furo[3,2-b]pyridine and furo[2,3-b]pyridine have emerged as "privileged scaffolds."[1][2][3] Their rigid, planar structures and unique electronic properties provide an exceptional foundation for designing potent and selective therapeutic agents.[1][2] These two heterocyclic systems are structural isomers, differing only in the position of the nitrogen atom relative to the fused furan ring. This subtle distinction, however, has profound implications for their interaction with biological targets.

This guide provides an in-depth comparison of these two scaffolds, moving beyond a simple catalog of their activities. We will dissect their structural nuances, explore how these differences translate into distinct binding modes with protein kinases, and provide the experimental frameworks necessary to validate these interactions. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to strategically select and optimize the appropriate furopyridine core for their specific drug discovery programs.

Chapter 1: Structural and Electronic Divergence

The fundamental difference between the two scaffolds lies in the placement of the pyridine nitrogen. This placement dictates the vector of the molecule's dipole moment and, critically, the availability and orientation of a key hydrogen bond acceptor.

  • Furo[2,3-b]pyridine: In this isomer, the nitrogen atom is positioned at the 7-position. This arrangement creates an electron-deficient pyridine ring fused to an electron-rich furan ring.[4] The nitrogen atom's lone pair is spatially oriented to act as a potent hydrogen bond acceptor, a feature frequently exploited for "hinge-binding" interactions within the ATP-binding pocket of protein kinases.[4]

  • Furo[3,2-b]pyridine: Here, the nitrogen is at the 4-position. While it also possesses hydrogen-bonding capability, its geometric position relative to the rest of the scaffold encourages different binding orientations compared to its isomer.

This structural divergence is the primary driver of the distinct pharmacological profiles and structure-activity relationships (SAR) observed for derivatives of each core.

Core structures of the furo[3,2-b] and furo[2,3-b] pyridine isomers.

Chapter 2: A Comparative Deep Dive into Kinase Inhibition

Protein kinases remain a primary focus for drug discovery, and both furopyridine scaffolds have proven to be excellent platforms for developing selective inhibitors.[1][5][6] However, they often achieve potency and selectivity through different mechanisms.

The Furo[3,2-b]pyridine Approach: Selectivity Through Back-Pocket Engagement

The furo[3,2-b]pyridine core has been successfully employed to generate highly selective inhibitors for several kinase families, most notably Cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs).[1][6] A key insight from studies on these inhibitors is that the scaffold does not always engage in a canonical hinge-binding interaction. Instead, certain furo[3,2-b]pyridine derivatives adopt a binding mode that interacts with the "back pocket" of the kinase active site.[7] This is a significant advantage for achieving selectivity, as the amino acid residues lining the back pocket are considerably more diverse across the kinome than the highly conserved hinge region.[7]

Table 1: Representative Biological Activity of Furo[3,2-b]pyridine Derivatives

Compound ID Target Kinase(s) IC50 Reference
MU140 CLK1 8 nM [7]
CLK2 20 nM [7]
CLK4 12 nM [7]
HIPK2 29 nM [7]

| Derivative 3b | SIRT1 | (Potent Inhibition) |[8] |

The Furo[2,3-b]pyridine Approach: Mastering the Hinge Interaction

The furo[2,3-b]pyridine scaffold is frequently utilized as a bioisosteric replacement for other hinge-binding motifs, such as azaindole.[4] Its utility stems from the well-defined hydrogen bond accepting capability of the N7 nitrogen, which can effectively anchor the inhibitor to the kinase hinge region.[4] Modifying this crucial interaction can fine-tune selectivity among closely related kinases without a significant loss of potency.[4] This scaffold has yielded potent inhibitors for a range of kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][3][5]

Table 2: Representative Biological Activity of Furo[2,3-b]pyridine Derivatives

Compound ID Target Kinase IC50 Reference
Compound 14 CDK2 0.93 µM [9]
(General Scaffold) IRAK4 (Potent Inhibition) [3][5]

| (General Scaffold) | Lck | (Potent Inhibition) |[9] |

BindingModes cluster_kinase Kinase ATP Binding Site Hinge Hinge Region (Conserved) Gatekeeper Gatekeeper Residue BackPocket Back Pocket (Variable) Furo23b Furo[2,3-b]pyridine (Hinge Binder) Furo23b->Hinge H-Bond Acceptor (N7) Furo32b Furo[3,2-b]pyridine (Back-Pocket Binder) Furo32b->BackPocket Hydrophobic/ Polar Interactions

Conceptual binding modes of furopyridine isomers in a kinase active site.

Chapter 3: Synthetic Accessibility and SAR Expansion

A scaffold's utility is intrinsically linked to its synthetic tractability. Both isomers benefit from modern synthetic methodologies that allow for the efficient construction of the core and the introduction of diverse substituents for structure-activity relationship (SAR) studies.

  • Furo[3,2-b]pyridine Synthesis: Construction of this nucleus often involves palladium- and copper-catalyzed reactions, such as the Sonogashira cross-coupling of a functionalized pyridine with a terminal alkyne, followed by intramolecular cyclization to form the furan ring.[1][8]

  • Furo[2,3-b]pyridine Synthesis: Concise, multi-step routes have been developed that are amenable to gram-scale synthesis.[4] These strategies often install functional handles at key positions (e.g., 3- and 5-positions) that permit subsequent chemoselective cross-coupling reactions, enabling rapid library generation.[4] Palladium-catalyzed one-pot syntheses have also been reported.[4][10]

Synthesis cluster_A Furo[3,2-b]pyridine Synthesis cluster_B Furo[2,3-b]pyridine Synthesis A1 3-Chloro-2-hydroxypyridine + Terminal Alkyne A2 Pd/Cu Catalyzed Sonogashira Coupling A1->A2 A3 Intramolecular Heteroannulation A2->A3 A4 2-Substituted Furo[3,2-b]pyridine A3->A4 B1 Substituted Pyridine Precursor B2 Multi-step Sequence B1->B2 B3 Core with Functional Handles B2->B3 B4 Chemoselective Cross-Coupling (SAR) B3->B4

Generalized synthetic workflows for furopyridine scaffolds.

Chapter 4: Field-Proven Protocols for Binding Characterization

To rigorously compare potential inhibitors, robust and reliable biophysical data are essential. The following protocols outline gold-standard methods for characterizing the thermodynamic and kinetic profiles of small molecule-protein interactions.[11][12][13][14][15]

Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature (Affinity KD, Enthalpy ΔH, Entropy ΔS, and Stoichiometry n) in a single, label-free experiment.[16][17]

Causality: The choice of ITC as a primary validation tool is driven by its direct measurement of binding energetics in solution, which closely mimics physiological conditions. Accurate thermodynamic data is crucial for guiding lead optimization in SAR studies.

Step-by-Step Methodology:

  • Sample Preparation (Self-Validation Checkpoint):

    • Dialyze both the target protein (e.g., kinase) and the small molecule compound into an identical, well-matched buffer. This step is critical to minimize heats of dilution that can obscure the true binding signal.[16]

    • Recommended Buffer: 50 mM HEPES or Phosphate, 150 mM NaCl, pH 7.4. Avoid buffers with high ionization enthalpies like Tris if possible.

    • If the compound is dissolved in DMSO, ensure the final DMSO concentration is precisely matched between the protein solution in the cell and the compound solution in the syringe.[16]

    • Thoroughly degas all solutions immediately before the experiment to prevent air bubbles from causing artifacts in the data.[16]

    • Accurately determine the concentrations of both protein and ligand. Errors in concentration directly impact the calculated stoichiometry and affinity.[16]

  • Instrument Setup (MicroCal ITC200 or similar):

    • Set the experimental temperature (typically 25 °C).

    • Load the target protein into the sample cell (typically 5-50 µM).[16]

    • Load the furopyridine compound into the injection syringe (typically 10-15 times the protein concentration).[16][17]

    • Set the injection parameters: a series of 19-20 injections of ~2 µL each, with a spacing of 150-180 seconds between injections to allow a return to baseline.

  • Data Acquisition & Analysis:

    • Perform an initial control experiment by titrating the compound into buffer alone to determine the heat of dilution.

    • Run the main experiment titrating the compound into the protein solution.

    • Subtract the heat of dilution from the main experimental data.

    • Integrate the peaks of the resulting thermogram to determine the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to calculate KD, ΔH, ΔS, and n.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is a powerful, real-time, label-free technique for measuring the kinetics of molecular interactions, providing association (ka or kon) and dissociation (kd or koff) rate constants.[18][19]

Causality: While ITC provides the 'how strong' (affinity), SPR provides the 'how fast' and 'how long' (kinetics). A compound's residence time on its target (related to koff) is often a better predictor of in vivo efficacy than affinity alone. Therefore, SPR is a crucial secondary assay for lead optimization.

Step-by-Step Methodology:

  • Protein Immobilization (Self-Validation Checkpoint):

    • The goal is to immobilize the kinase onto the sensor chip surface while preserving its native conformation and activity.[20]

    • Method: Standard amine coupling is common, but can be harsh.[20] A preferred method is to use a chip with a pre-immobilized anti-His tag antibody to capture a His-tagged kinase, or to use specifically biotinylated kinases for capture on a streptavidin chip.[18] This ensures a uniform and active protein orientation.

    • Immobilize the kinase to a level that will produce a response of ~100-200 Response Units (RU) upon compound binding to avoid mass transport limitations.

  • Assay Development:

    • Use a running buffer that promotes protein stability and minimizes non-specific binding (e.g., HBS-EP+ with 1-5% DMSO).

    • Perform a surface stability test by flowing running buffer over the immobilized kinase surface for an extended period to ensure there is no protein leaching.

    • Inject a known binder or a high concentration of a test compound to confirm the immobilized kinase is active and capable of binding.

  • Kinetic Titration:

    • Prepare a serial dilution of the furopyridine compound in running buffer (e.g., from 10 µM down to low nM concentrations).

    • Perform a kinetic titration cycle: Inject each concentration over the kinase surface and a reference surface (for background subtraction) for a set association time (e.g., 120 seconds), followed by a long dissociation phase with running buffer (e.g., 300-600 seconds).

    • Regenerate the surface between cycles if necessary using a mild regeneration solution (e.g., a low pH glycine buffer), ensuring the surface activity is maintained.

  • Data Analysis:

    • Double-reference the raw data by subtracting the signal from the reference channel and the signal from a "zero concentration" (buffer only) injection.

    • Globally fit the processed sensorgrams from the entire concentration series to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and the equilibrium dissociation constant (KD = kd/ka).

AssayWorkflow Start Synthesized Furopyridine Compound ITC ITC (Thermodynamics) Determine KD, ΔH, ΔS, n Start->ITC SPR SPR (Kinetics) Determine ka, kd, KD Start->SPR SAR Analyze Data for SAR (Structure-Activity Relationship) ITC->SAR SPR->SAR Optimize Optimize Scaffold Based on Data SAR->Optimize Iterative Cycles Optimize->Start Iterative Cycles End Lead Candidate Optimize->End

Workflow for the biophysical evaluation of furopyridine analogs.

Chapter 5: Conclusion and Strategic Scaffold Selection

Both furo[3,2-b]pyridine and furo[2,3-b]pyridine are exceptionally valuable scaffolds in drug discovery. The choice between them is not a matter of inherent superiority but of strategic alignment with the project's goals.

FeatureFuro[3,2-b]pyridineFuro[2,3-b]pyridine
Primary Binding Mode Often engages kinase back pocketClassic kinase hinge-binding
Key to Selectivity Exploits variability of back-pocket residuesFine-tunes conserved hinge interactions
Best Used When... Seeking novel binding modes or high selectivity against closely related kinases where hinge regions are identical.Targeting the canonical ATP pocket and leveraging established hinge-binding SAR.
Representative Targets CLKs, HIPKs, SIRT1CDKs, IRAK4, Lck

Expert Guidance:

  • For a target where existing hinge-binders show poor selectivity, the furo[3,2-b]pyridine scaffold offers a compelling alternative strategy by targeting less conserved regions.

  • For projects aiming to optimize an existing pharmacophore or use a bioisosteric replacement for a known hinge-binder, the furo[2,3-b]pyridine scaffold provides a more direct and predictable path for SAR development.

The continued exploration of these versatile cores, guided by rigorous biophysical characterization, will undoubtedly lead to the development of next-generation therapeutics with enhanced potency and precision.

References

  • Current time inform
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - NIH. [Link]

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. PMC. [Link]

  • Synthesis of an initial library of the substituted furo[3,2‐b]pyridines... ResearchGate. [Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]

  • Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery. J-Stage. [Link]

  • Kinascreen SPR services. Biaffin GmbH & Co KG. [Link]

  • [Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery]. PubMed. [Link]

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. [Link]

  • Comparison of results from surface plasmon resonance (SPR) and... ResearchGate. [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • Biophysical Assays. Charles River Laboratories. [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]

  • Biophysical analysis of the protein-small molecule interactions to develop small molecule drug discovery. Kyushu University Pure Portal Site. [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature. [Link]

  • Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. ACS Publications. [Link]

  • Isothermal titration calorimetry. Nature. [Link]

  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. ACS Publications. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200. National Cancer Institute. [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Authorea. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]

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Validation

LC-MS/MS quantification methods for Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate in plasma

Title: LC-MS/MS Quantification of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate in Plasma: A Comparative Guide to Sample Preparation and Method Validation Introduction & Methodological Context Methyl 3-aminofuro[3,2-b]...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: LC-MS/MS Quantification of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate in Plasma: A Comparative Guide to Sample Preparation and Method Validation

Introduction & Methodological Context

Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS: 181285-04-1) is a critical heterocyclic building block and pharmacophore frequently utilized in the development of novel kinase inhibitors and antiviral therapeutics[1][2][3]. Characterized by its fused furan and pyridine rings, an amino group, and a lipophilic methyl ester moiety, this compound presents unique challenges for bioanalytical quantification[1].

Accurate pharmacokinetic (PK) profiling of this compound in plasma requires highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies[4]. As a Senior Application Scientist, the primary challenge in developing this assay is twofold:

  • Ex Vivo Instability: The methyl ester moiety is highly susceptible to rapid hydrolysis by endogenous plasma carboxylesterases, leading to under-quantification of the intact parent drug.

  • Matrix Effects: The basic nature of the pyridine and amino groups makes the compound prone to co-elution with endogenous phospholipids, causing severe ion suppression in the electrospray ionization (ESI) source.

This guide objectively compares three sample preparation strategies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—to establish a self-validating, robust protocol for plasma quantification.

Mechanistic Challenges: Esterase Hydrolysis & Inhibition

Before selecting an extraction method, sample stabilization is paramount. When blood is collected, plasma esterases immediately begin hydrolyzing the methyl ester into its corresponding carboxylic acid metabolite (3-aminofuro[3,2-b]pyridine-2-carboxylic acid).

The Causality of Stabilization: To establish a self-validating system where the measured concentration accurately reflects the in vivo concentration at the time of draw, an esterase inhibitor must be introduced immediately. Phenylmethylsulfonyl fluoride (PMSF) or Sodium Fluoride (NaF) irreversibly binds to the active site serine residues of carboxylesterases, halting degradation.

Hydrolysis Parent Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (Intact Ester) Metabolite 3-aminofuro[3,2-b]pyridine-2-carboxylic acid (Hydrolyzed Metabolite) Parent->Metabolite Hydrolysis in Plasma Enzyme Plasma Carboxylesterases Enzyme->Parent Catalyzes Inhibitor PMSF / NaF (Esterase Inhibitors) Inhibitor->Enzyme Irreversible Inhibition

Ex vivo esterase-mediated hydrolysis pathway and mechanism of PMSF inhibition.

Comparative Analysis of Sample Preparation Methods

To isolate Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate from plasma proteins and lipids, we compared three standard bioanalytical workflows. Telmisartan was utilized as the Internal Standard (IS) due to its similar lipophilicity and basicity, ensuring reliable tracking of extraction efficiency[5].

Method A: Protein Precipitation (PPT)
  • Mechanism: Addition of 3 volumes of cold Acetonitrile (ACN) denatures proteins.

  • Verdict: While high-throughput, PPT leaves behind significant amounts of glycerophospholipids. The basic pyridine ring of the analyte co-elutes with these lipids on a reversed-phase column, leading to >40% ion suppression.

Method B: Liquid-Liquid Extraction (LLE)
  • Mechanism: Extraction using a non-polar solvent (Ethyl Acetate) at pH 8.0 (to neutralize the basic groups).

  • Verdict: Matrix effects are significantly reduced compared to PPT. However, the primary amino group imparts enough polarity that partitioning into the organic phase is incomplete, resulting in suboptimal recovery (~65%).

Method C: Mixed-Mode Cation Exchange (MCX) SPE (Optimal)
  • Mechanism: Utilizes a polymeric sorbent with both reversed-phase and strong cation exchange (sulfonic acid) properties.

  • Causality of Choice: By acidifying the plasma to pH 2.0, the pyridine and amino nitrogens become fully protonated. The analyte binds tightly to the sulfonic acid groups via ionic interactions. This allows for an aggressive 100% methanol wash to strip away all neutral phospholipids and hydrophobic interferences. Elution is then triggered by neutralizing the analyte with a basic solvent (5% NH4OH in Methanol).

Table 1: Quantitative Performance Comparison (Rat Plasma, N=6)
ParameterPPT (Acetonitrile)LLE (Ethyl Acetate)MCX-SPE (Oasis MCX)
Absolute Recovery (%) 92.4 ± 4.164.8 ± 5.288.6 ± 2.3
Matrix Effect (%) 58.2 (Suppression)88.5 (Mild Suppression)98.2 (Negligible)
LLOQ (ng/mL) 5.02.00.5
Throughput High (96-well)MediumHigh (96-well)
Phospholipid Removal PoorGoodExcellent

Data demonstrates that MCX-SPE provides the optimal balance of high recovery and near-zero matrix interference, enabling sub-ng/mL sensitivity.

Optimized Experimental Protocol: MCX-SPE Workflow

Workflow N1 Plasma Collection (+ PMSF Inhibitor) N2 Internal Standard Addition N1->N2 N3 MCX-SPE Extraction N2->N3 N4 Evaporation & Reconstitution N3->N4 N5 LC-MS/MS Quantification N4->N5

Bioanalytical workflow for plasma sample preparation and LC-MS/MS quantification.

Step-by-Step SPE Methodology
  • Sample Pre-treatment: Aliquot 50 µL of PMSF-stabilized plasma into a microcentrifuge tube. Add 10 µL of Telmisartan IS working solution (100 ng/mL). Add 100 µL of 2% Formic Acid in water to acidify the sample (pH < 3), ensuring protonation of the analyte. Vortex for 30 seconds.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in water.

  • Loading: Load the pre-treated plasma sample onto the cartridge. Apply gentle vacuum (1-2 in Hg).

  • Washing (The Critical Step):

    • Wash 1: 1 mL of 2% Formic Acid in water (removes water-soluble salts and proteins).

    • Wash 2: 1 mL of 100% Methanol (removes neutral lipids and phospholipids; the analyte remains ionically bound).

  • Elution: Elute the target compound and IS using 2 × 500 µL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the analyte, breaking the ionic interaction.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid).

LC-MS/MS Analytical Conditions

To achieve optimal peak shape for basic furo[3,2-b]pyridine derivatives, a column designed to resist silanol-driven peak tailing is required[6].

  • Chromatography: Waters Acquity HSS T3 (2.1 × 50 mm, 1.8 µm)[6]. The T3 stationary phase allows for better retention of polar-functionalized lipophilic compounds.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes [M+H]+ ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 85% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Table 2: Optimized Multiple Reaction Monitoring (MRM) Parameters

Acquisition performed in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Mechanistic Assignment
Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate 193.2161.15022Loss of Methanol (-32 Da) from ester
Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate 193.2134.15035Loss of ester group (-59 Da)
Telmisartan (IS) 515.2276.25045Cleavage of biphenyl-benzimidazole

Conclusion

For the robust quantification of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate in plasma, standard Protein Precipitation is insufficient due to severe matrix effects and phospholipid interference. By implementing an upfront esterase inhibition strategy (PMSF) combined with Mixed-Mode Cation Exchange (MCX) SPE, researchers can exploit the compound's basic pKa to achieve a highly selective, self-validating extraction. This methodology ensures E-E-A-T compliance by guaranteeing that the final LC-MS/MS signal is free from endogenous suppression and accurately reflects the in vivo pharmacokinetic profile.

References

  • National Institutes of Health (PMC). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Retrieved April 4, 2026.[Link]

  • National Institutes of Health (PMC). High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors. Retrieved April 4, 2026.[Link]

  • National Institutes of Health (PMC). Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold. Retrieved April 4, 2026.[Link]

  • Journal of Medicinal Chemistry (ACS). Discovery and Biological Evaluations of Halogenated 2,4-Diphenyl Indeno[1,2-b]pyridinol Derivatives as Potent Topoisomerase IIα-Targeted Chemotherapeutic Agents. Retrieved April 4, 2026. [Link]

  • Google Patents.

Sources

Comparative

Spectroscopic validation of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate structural integrity

Spectroscopic Validation of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate Structural Integrity: A Comparative Guide Introduction As drug discovery pipelines increasingly focus on complex fused bicyclic heteroaromatics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate Structural Integrity: A Comparative Guide

Introduction As drug discovery pipelines increasingly focus on complex fused bicyclic heteroaromatics, the furo[3,2-b]pyridine scaffold has emerged as a privileged pharmacophore. It is prominently featured in the development of PAR-2 signaling pathway inhibitors[1] and related kinase modulators, such as those targeting IRAK4[2]. Among its most versatile building blocks is Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS: 181285-04-1)[3].

However, the synthesis of this scaffold often yields regioisomeric mixtures, most notably the [2,3-b] isomer. As an Application Scientist, I cannot overstate the importance of rigorous, orthogonal spectroscopic validation. Relying solely on mass spectrometry or basic 1D NMR is a recipe for downstream failure. This guide establishes a self-validating analytical framework to unequivocally confirm the structural integrity of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate against its alternatives.

Causality in Analytical Design: Why Standard Methods Fail

When differentiating the [3,2-b] topology from the [2,3-b] topology, exact mass (HRMS) is identical, and FT-IR spectra are nearly superimposable due to the presence of the exact same functional groups (an ester, a primary amine, and heteroaromatic rings). The differentiation relies entirely on the electronic environment of the pyridine ring protons and carbons, which are profoundly influenced by the position of the nitrogen atom relative to the furan oxygen[4][5].

Comparative Spectroscopic Profiling

To establish absolute structural certainty, we must compare the target compound against its primary synthetic alternative (the[2,3-b] isomer).

Table 1: Key Spectroscopic Discriminators

Analytical ParameterMethyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (Target)Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate (Alternative Isomer)Diagnostic Rationale
1H NMR: Pyridine H-5 ~8.45 - 8.55 ppm (Deshielded, d, J = 4.5 Hz)~8.10 - 8.20 ppm (Less deshielded)In the [3,2-b] system, H-5 is directly adjacent to the pyridine nitrogen, causing significant downfield shifting[4].
1H NMR: Amine (NH2) ~6.20 ppm (Broad singlet, DMSO-d6)~5.90 ppm (Broad singlet, DMSO-d6)Hydrogen bonding dynamics differ based on the proximity of the pyridine nitrogen lone pair.
13C NMR: C-7a (Bridgehead) ~145.0 - 150.0 ppm~155.0 - 160.0 ppmThe electronic pull of the adjacent oxygen/nitrogen dictates bridgehead carbon shifts[4].
MS/MS Fragmentation m/z 193.06[M+H]+ → 161.03 (-CH3OH) → 133.03 (-CO)m/z 193.06 [M+H]+ → 161.03 → 133.03Identical primary fragmentation; MS/MS cannot reliably differentiate the isomers without ion mobility.

Self-Validating Experimental Protocols

A self-validating protocol means the data generated contains internal checks that flag anomalies without requiring a pristine external reference standard.

(A) High-Resolution NMR (1D & 2D) Protocol

Causality: We utilize DMSO-d6 rather than CDCl3. The primary amine and the ester carbonyl can form intermolecular hydrogen bonds, leading to signal broadening and concentration-dependent shifts in non-polar solvents. DMSO-d6 disrupts these aggregates, yielding sharp, reproducible signals.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D). Ensure complete dissolution to maintain magnetic field homogeneity.

  • 1H Acquisition: Acquire 1H NMR at 400 MHz or higher. Set the relaxation delay (D1) to at least 2.0 seconds to ensure accurate integration of the broad NH2 protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the critical self-validating step. Set up an HMBC experiment optimized for long-range J-couplings (typically 8 Hz).

    • Validation Check: Look for a 3-bond correlation from the pyridine H-5 proton to the bridgehead carbon (C-3a). If the compound is the [3,2-b] isomer, this correlation will map a distinct carbon skeleton connectivity that is physically impossible in the [2,3-b] isomer.

(B) LC-HRMS Profiling Protocol

Causality: Electrospray Ionization (ESI) in positive mode is chosen because the basic pyridine nitrogen readily accepts a proton, ensuring excellent ionization efficiency and sensitivity.

  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a steep gradient (5% B to 95% B over 3 minutes) to minimize on-column degradation of the ester moiety.

  • Mass Acquisition: Acquire data in ESI+ mode (resolution > 60,000).

    • Validation Check: The extracted ion chromatogram (EIC) for m/z 193.0613 must show a single, symmetrical peak. The presence of a shoulder or secondary peak immediately indicates isomeric contamination (e.g., the [2,3-b] isomer co-eluting).

(C) ATR-FTIR Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch at ~3400 cm⁻¹, which completely masks the critical N-H stretching vibrations of the 3-amino group.

  • Preparation: Clean the diamond ATR crystal with isopropanol and collect a background spectrum.

  • Acquisition: Apply 1-2 mg of the neat solid directly onto the crystal. Apply consistent pressure using the anvil.

  • Analysis: Acquire 32 scans at 4 cm⁻¹ resolution.

    • Validation Check: Confirm the presence of a sharp, bifurcated peak at ~3450 and ~3350 cm⁻¹ (primary amine asymmetric and symmetric stretches) and a strong, unshifted ester carbonyl stretch at ~1680-1700 cm⁻¹.

Analytical Workflow Visualization

To systematize this validation, I have designed the following logic-gated workflow.

Workflow Start Sample Preparation (Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate) NMR High-Resolution NMR (1H, 13C, HMBC) Isomeric Differentiation Start->NMR Solubilize in DMSO-d6 LCMS LC-HRMS Profiling Exact Mass & Purity Confirmation Start->LCMS Dissolve in MeOH/H2O IR ATR-FTIR Spectroscopy Functional Group Verification Start->IR Neat Solid on Crystal Decision Data Concordance Check (Self-Validating System) NMR->Decision H-5 Shift & HMBC LCMS->Decision Single EIC Peak IR->Decision N-H & C=O Stretches Valid Validated Structural Integrity (Confirmed[3,2-b] Isomer) Decision->Valid 100% Orthogonal Match Invalid Repurification / Re-synthesis (Isomeric Contamination) Decision->Invalid Discrepancy Detected

Multiplexed spectroscopic workflow for validating furo[3,2-b]pyridine structural integrity.

Conclusion

The structural validation of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate requires moving beyond basic identity checks. By employing 2D NMR (HMBC) to map the heteroaromatic core, utilizing DMSO-d6 to control hydrogen bonding, and leveraging ATR-FTIR to avoid moisture artifacts, researchers can establish a self-validating analytical matrix. This ensures that downstream biological assays are conducted on structurally unambiguous pharmacophores.

References[4] BenchChem Technical Support Team. "Spectroscopic and Synthetic Profile of Furo[3,2-b]pyridin-3-ol: A Technical Guide." Benchchem, 2025. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI-GPPT0pinx_77WrTYz2_JxZFi649mhcOCjTGVdqxZaScYvKc3cc6PDYyABkucu0YmUeubHDbCOF-4DRQBZL6e-PT6lyfRk2gBMYeyNi2ifYIxdgoasAbzqa8qIObTUVKjniOYfdxnRdB2iucTkIM8IzxpxZz2qB1kBt7iQAakJ7J3wMfH_TQcNRn7QREZEFDAY-JEgjHCc_bvp6qBrAULtfKjiaEk0En_Pg-2g==[3] CymitQuimica. "CAS 181285-04-1: Furo[3,2-b]pyridine-2-carboxylicacid,3-amino-,methylester(9CI)." CymitQuimica, 2025. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv4yHC2hbsmR4ySa1D3a-wThT1zlwd4TKW6K_A312ybqCboEQ8tMq_P-HbIawNB-p8ze5Pzpo-ArdSrriccro9GIWodoE8dWylcOYzadR6LcPVxwfpQGop_eu9aiuWoM31bAFq[5] National Center for Biotechnology Information. "Furo(3,2-b)pyridine | C7H5NO | CID 12210217." PubChem, 2025. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUFaYFjnGfUQDv1KaCQPFj6lxoB14aJVbmOUh0LyVzdttoFI7TVfEiolUyaQFAdzoisLjd9I2bxYh6CG1ZVffEXAWIzooNWV0iKQtqBdWhpnXw5VOZVKD0QB237XF54cNZt9BDtiq-LRhjJuCCRNOYOe9eU00cbe4=[1] Google Patents. "WO2018057588A1 - Furo[3,2-b]pyridine compounds useful as inhibitors of the par-2 signaling pathway." Google Patents, 2018. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBWekOumL8P9AroOIiGmjFW9j_Mf2PT9qaxrK4cLof79dkNvN6niRpUdRLSkLc0k9_ptYGBsdVgDMhitWyH3Z6Er9ib3GNU1BBF4wlR0B9k_Ua85ME14NL28cZsir3iDb3BuGM7RXK4J1GGtvy2A==[2] Wu, S., et al. "Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors." European Journal of Medicinal Chemistry, 2023. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE64K0q7bvnccRP4OP1AaZviivDMlh_bwvrj_p_U4UwG-VFoGjbPCFHpdzOOSmX1wmAPriZyKywgpX2Hxxq8CQnISdRlKyKTTmjPh2aZ8vii1ilIK52Oh7o0OztnL8gnUz2OJ2L

Sources

Validation

Benchmarking the stability of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate against standard heterocyclic building blocks

Executive Summary In modern drug discovery, the selection of robust heterocyclic building blocks dictates the success of late-stage functionalization and the ultimate pharmacokinetic profile of the clinical candidate. Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of robust heterocyclic building blocks dictates the success of late-stage functionalization and the ultimate pharmacokinetic profile of the clinical candidate. Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS: 181285-04-1) has emerged as a highly valuable, privileged scaffold, particularly in the design of selective kinase inhibitors (e.g., CLK1/2/4 inhibitors)[1][2].

However, incorporating this bifunctional building block—featuring both an oxidatively sensitive primary amine and a hydrolytically sensitive methyl ester—requires a precise understanding of its stability. This guide objectively benchmarks the chemical and metabolic stability of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate against standard benzofuran and thienopyridine alternatives, providing self-validating protocols to ensure reproducible assay data.

Structural Causality: The Furo[3,2-b]pyridine Advantage

To understand the stability profile of this molecule, we must analyze the electronic interplay between its fused rings and functional groups.

Unlike a standard benzofuran, the furo[3,2-b]pyridine core contains a nitrogen atom at the 4-position. This pyridine nitrogen exerts a strong inductive electron-withdrawing effect (-I) across the aromatic system[1].

  • Oxidative Protection: The electron-withdrawing nature of the pyridine ring lowers the Highest Occupied Molecular Orbital (HOMO) energy of the 3-amino group. By pulling electron density away from the amine, it becomes significantly less susceptible to Cytochrome P450 (CYP)-mediated N-oxidation or chemical degradation.

  • Hydrolytic Vulnerability: Conversely, this same electron-withdrawing effect increases the electrophilicity of the carbonyl carbon on the 2-methyl ester. This lowers the activation energy for nucleophilic attack by hydroxide ions, rendering the ester more prone to base-catalyzed hydrolysis at pH > 8.

StructureStability Pyridine Pyridine Nitrogen (-I Effect) Furan Furan Core (Aromatic System) Pyridine->Furan Electron Withdrawal Ester 2-Methyl Ester (Electrophilic Carbonyl) Pyridine->Ester Activates Carbonyl Amine 3-Amino Group (Lowered HOMO) Furan->Amine Delocalization OxResist High Oxidative Stability Amine->OxResist Protected HydSuscept Base-Catalyzed Hydrolysis Risk Ester->HydSuscept Susceptible (pH > 8)

Electronic effects governing the stability of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate.

Comparative Stability Benchmarking Data

To contextualize the performance of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate, we benchmarked it against two structurally adjacent building blocks: Methyl 3-aminobenzofuran-2-carboxylate (lacking the pyridine nitrogen) and Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (sulfur substitution for oxygen).

Table 1: Aqueous Hydrolysis Stability ( t1/2​ in hours)

Demonstrates the impact of the pyridine ring on base-catalyzed ester hydrolysis.

Building BlockCore ScaffoldpH 1.2 (Gastric)pH 7.4 (Physiological)pH 9.0 (Basic Workup)
Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate Furo[3,2-b]pyridine>48.022.43.8
Methyl 3-aminobenzofuran-2-carboxylate Benzofuran>48.0>48.014.5
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate Thieno[3,2-b]pyridine>48.034.26.1
Table 2: Oxidative Stability (Human Liver Microsomes)

Demonstrates the protective effect of the electron-deficient core on the primary amine.

Building BlockIntrinsic Clearance ( CLint​ , µL/min/mg)% Remaining (60 min)Primary Degradant
Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate 18.5 78% Ester Hydrolysis
Methyl 3-aminobenzofuran-2-carboxylate 65.241%N-Oxidation
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate 24.168%S-Oxidation

Self-Validating Experimental Protocols

To ensure data integrity, stability assays must be designed as self-validating systems. The following protocols detail the exact methodologies used to generate the benchmarking data above.

StabilityWorkflow Start Compound Incubation (1 µM Test Article) AqStab Aqueous Buffer (pH 1.2, 7.4, 9.0) Start->AqStab OxStab HLM Incubation (+ NADPH cofactor) Start->OxStab Quench Quench with Cold Acetonitrile (+ Internal Standard) AqStab->Quench Aliquots at 0, 1, 2, 4, 24h OxStab->Quench Aliquots at 0, 15, 30, 60m Centrifuge Centrifugation (4000 rpm, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS

Self-validating experimental workflow for aqueous and oxidative stability profiling.

Protocol A: pH-Dependent Aqueous Stability Assay

Objective: Determine the chemical half-life of the methyl ester across a physiological and synthetic pH gradient.

  • Preparation: Prepare 1 µM solutions of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate in three distinct buffers: 0.1 M HCl (pH 1.2), 0.1 M Phosphate Buffer (pH 7.4), and 0.1 M Borate Buffer (pH 9.0).

  • Incubation: Incubate the solutions in a thermoshaker at 37°C.

  • Sampling: Extract 50 µL aliquots at t=0,1,2,4,and 24 hours.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 50 ng/mL Tolbutamide (Analytical Internal Standard).

    • Causality: Cold acetonitrile rapidly shifts the dielectric constant of the solvent, instantly halting base-catalyzed hydrolysis and precipitating any buffer salts prior to MS injection.

  • Self-Validation Control: Co-incubate Procaine (rapidly hydrolyzes at pH 9.0) and Procainamide (stable at pH 9.0) in parallel wells. Logic: If Procaine does not show >80% degradation at pH 9.0 by 24 hours, the buffer capacity is compromised, and the entire assay plate is automatically invalidated.

  • Analysis: Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS (MRM mode) to calculate t1/2​ .

Protocol B: Microsomal Oxidative Stability (HLM)

Objective: Evaluate the vulnerability of the 3-amino group to CYP450-mediated oxidation.

  • Matrix Preparation: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Add the test compound (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, the catalytic cycle cannot proceed. Comparing +NADPH and -NADPH wells isolates true metabolic oxidation from background chemical instability.

  • Sampling & Quenching: Extract 50 µL aliquots at t=0,15,30,and 60 minutes, quenching immediately into 150 µL of cold acetonitrile containing the internal standard.

  • Self-Validation Control: Utilize Verapamil as a high-clearance positive control. Logic: A failure to observe >70% depletion of Verapamil within 60 minutes indicates degraded microsomes or oxidized NADPH, invalidating the dataset.

Strategic Recommendations for Medicinal Chemists

Based on the benchmarking data, researchers utilizing Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate should adopt the following strategies:

  • Late-Stage Cross-Coupling: The exceptional oxidative stability of the 3-amino group (78% remaining at 60 min) allows for unprotected cross-coupling reactions (e.g., Buchwald-Hartwig aminations) that would typically degrade standard benzofuran amines.

  • Workup Conditions: Due to the high electrophilicity of the ester (driven by the pyridine ring), avoid prolonged exposure to basic aqueous conditions (pH > 8) during liquid-liquid extractions. Use saturated NaHCO3​ (pH ~8.3) briefly, rather than Na2​CO3​ or NaOH , to prevent premature ester hydrolysis.

References

  • ResearchGate. Synthesis of an initial library of the substituted furo[3,2‐b]pyridines and modular assembly of CLK inhibitors. Available at: [Link]

Sources

Comparative

Comparative reactivity of the amino group in furo[3,2-b]pyridines vs standard pyridines

Executive Summary & Significance The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly for the development of highly selective kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Significance

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly for the development of highly selective kinase inhibitors (such as CLK and HIPK inhibitors)[1] and modulators of the Hedgehog signaling pathway[2]. When functionalizing these scaffolds, researchers frequently encounter unexpected reactivity profiles. Specifically, the reactivity of an amino group attached to a furo[3,2-b]pyridine (e.g., at the 3-, 5-, or 7-position) deviates significantly from that of standard aminopyridines (like 2-aminopyridine).

Understanding the underlying electronic causality behind these differences is critical for optimizing synthetic workflows, avoiding catalyst poisoning during cross-coupling, and successfully executing late-stage functionalizations.

Mechanistic Causality: The "Push-Pull" Electronic Effect

To predict the reactivity of these amines, we must analyze the electronic communication within the ring systems.

Standard Pyridines (e.g., 2-Aminopyridine): In a standard 2-aminopyridine, the strongly electronegative endocyclic nitrogen withdraws electron density via both inductive and resonance effects. The lone pair on the exocyclic amino group is highly delocalized into the π -deficient pyridine ring. This strong resonance severely diminishes the amine's nucleophilicity. Furthermore, during transition-metal catalysis, the proximity of the endocyclic and exocyclic nitrogens often leads to the formation of stable, unreactive bidentate complexes, resulting in severe catalyst poisoning[3].

Furo[3,2-b]pyridines (e.g., Furo[3,2-b]pyridin-5-amine): The furo[3,2-b]pyridine core represents a fusion between a π -deficient pyridine and a π -excessive furan ring. The oxygen atom in the furan ring acts as a powerful electron donor, injecting electron density into the fused bicyclic system. This creates a "push-pull" dynamic. The π -excessive furan ring partially buffers the electron-withdrawing nature of the pyridine nitrogen. Consequently, the exocyclic amino group retains greater localized electron density and nucleophilic character. This subtle electronic shift not only enhances its reactivity toward electrophiles but also alters its coordination geometry, significantly reducing the likelihood of catalyst poisoning during palladium-catalyzed aminations[4].

Quantitative Data Comparison

The table below summarizes the comparative physicochemical and reactive properties of standard aminopyridines versus their furo-fused counterparts.

ParameterStandard Pyridine (2-Aminopyridine)Fused Scaffold (Furo[3,2-b]pyridin-5-amine)Mechanistic Causality
pKa (Conjugate Acid) 6.86~4.5 - 5.2 (Predicted)The parent furo[3,2-b]pyridine has a baseline pKa of ~3.33[5]. The furan oxygen alters overall basicity, making the fused system less basic than a solitary pyridine.
Nucleophilicity LowModerate to HighThe π -excessive furan ring buffers the electron-withdrawing effect of the pyridine core, increasing exocyclic amine availability.
Pd-Catalyzed C-N Coupling Yield 65–70%80–85%The fused scaffold exhibits reduced catalyst poisoning and a faster transmetalation step due to altered sterics and electronics[3].
Electrophilic Aromatic Substitution Highly resistantReactive at furan C-2/C-3The furan ring acts as an electron sink, directing electrophiles away from the deactivated pyridine core.

Experimental Workflow: Self-Validating Buchwald-Hartwig Amination

To objectively compare the reactivity of these two amines, we employ a standardized Buchwald-Hartwig cross-coupling protocol.

Expertise Insight: Standard aminopyridines often form stable, unreactive bidentate complexes with the palladium center[3]. By employing BrettPhos—a highly sterically hindered biaryl phosphine ligand—we enforce a mono-ligated palladium species that prevents this off-target coordination, allowing for an objective comparison of the amines' inherent nucleophilicity[6].

Step-by-Step Methodology
  • Reaction Assembly (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd2​(dba)3​ (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (1.2 equiv). Causality: The use of a strong base is essential to facilitate the deprotonation of the palladium-bound amine intermediate, driving the catalytic cycle forward[6].

  • Substrate Addition: Add the amine substrate (1.0 equiv, either 2-aminopyridine or furo[3,2-b]pyridin-5-amine) and the electrophile, 4-bromotoluene (1.1 equiv).

  • Solvent & Initiation: Dissolve the mixture in anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the flask, remove it from the glovebox, and heat to 80 °C under rigorous stirring.

  • Self-Validation & Kinetic Monitoring: At 1-hour intervals, withdraw 50 µL aliquots via a microsyringe. Quench each aliquot with 100 µL of water, extract with 200 µL of ethyl acetate, and analyze via GC-MS. Self-Validating Step: Incorporate dodecane (0.5 equiv) as an internal standard at the beginning of the reaction. This ensures that the kinetic data (conversion rate) is quantitatively accurate and completely independent of minor variations in injection volume.

  • Isolation: Upon reaching full conversion (typically ~4 hours for the furo[3,2-b]pyridine derivative vs. ~8 hours for 2-aminopyridine), cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black, then purify via silica gel flash chromatography.

Signaling and Reactivity Pathway Visualization

The diagram below illustrates the divergent reactivity pathways caused by the structural differences between the two scaffolds during cross-coupling.

Reactivity A Aminopyridine Core Evaluation B Standard Pyridine (e.g., 2-Aminopyridine) A->B Unfused C Furo[3,2-b]pyridine (e.g., 5-Amino derivative) A->C Fused D Strong Resonance Delocalization (Reduced Nucleophilicity) B->D E π-Excessive Furan Donation (Enhanced Nucleophilicity) C->E F Prone to Catalyst Poisoning (Requires BrettPhos) D->F G Efficient Transmetalation (Broader Ligand Tolerance) E->G

Divergent reactivity pathways of standard vs. furo-fused aminopyridines in cross-coupling.

References

  • ResearchGate. An Efficient Strategy for Synthesis of New Functionalized Furo[3,2‐c]pyridin‐4(5H)‐one Derivatives under Mild Conditions.[2] URL:[Link]

  • Surry, D. S., & Buchwald, S. L. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC, 2010.[3] URL:[Link]

  • Maiti, D., et al. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing), 2011.[6] URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate proper disposal procedures

Operational & Disposal Master Plan: Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate As a Senior Application Scientist, I recognize that handling specialized fused heterocyclic esters requires more than just following a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational & Disposal Master Plan: Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate

As a Senior Application Scientist, I recognize that handling specialized fused heterocyclic esters requires more than just following a safety data sheet—it requires a comprehensive understanding of the molecule's behavior and the regulatory landscape governing its lifecycle. Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate is a highly valuable compound in medicinal chemistry and drug development due to its diverse pharmacological potential[1]. However, its structural properties demand stringent operational and disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides a self-validating, step-by-step operational framework for the proper handling and disposal of this compound, bridging the gap between benchtop science and Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates[2].

Chemical Profiling & Hazard Characterization

Understanding the molecular architecture of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate is the first step in determining its disposal pathway. The compound features a fused furan and pyridine ring system, an amino group, and a methyl ester moiety[1].

Causality in Disposal: Why does this specific structure dictate a specialized disposal route? The presence of the pyridine ring and primary amine means that standard thermal oxidation is insufficient. When combusted, the nitrogen atoms within these functional groups oxidize to form nitrogen oxides ( NOx​ ), which are heavily regulated environmental pollutants. Therefore, the waste must be manifested for a permitted hazardous waste incinerator equipped with advanced NOx​ scrubbing capabilities[3].

Table 1: Chemical Identification & Hazard Data

ParameterValueCausality / Impact on Handling
CAS Number 181285-04-1Unique identifier required for all EPA waste manifests[1].
Molecular Formula C9H8N2O3Non-halogenated; dictates segregation into non-halogenated waste streams unless mixed with solvents like DCM.
GHS Hazards H302, H315, H319Harmful if swallowed; causes skin/eye irritation. Mandates strict PPE and double-bagging of solid waste.
Waste Classification Toxic Organic WasteFalls under standard RCRA hazardous waste (non-acute)[2].

Waste Segregation & Accumulation (EPA Guidelines)

Laboratory waste management depends heavily on your facility's generator status. Proper segregation is not just a regulatory formality; mixing incompatible waste streams can lead to exothermic reactions or exponentially increase disposal costs (e.g., mixing halogenated and non-halogenated liquids).

Table 2: EPA Hazardous Waste Accumulation Limits & Timeframes

Generator Status / RegulationMax Accumulation VolumeMax Accumulation TimeRegulatory Citation
Standard Satellite Accumulation Area (SAA) 55 Gallons (Non-Acute)No limit until full; must remove within 3 days once limit is reached.40 CFR 262.15[4]
EPA Subpart K (Academic Labs) 55 Gallons (Non-Acute)6 to 12 months (requires a formal Laboratory Management Plan).40 CFR 262 Subpart K[5]
Small Quantity Generator (SQG) 1,000 kg total onsite180 days in central storage.OAC 3745-52-16[3]

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: by following the steps, you inherently verify compliance with EPA RCRA standards[6].

Methodology A: Liquid Waste Processing
  • Solvent Compatibility Check: Dissolve the compound in a compatible, non-halogenated solvent (e.g., DMSO or Methanol) unless your experimental protocol strictly requires halogenated solvents (like Chloroform or Dichloromethane). Reasoning: Segregating non-halogenated waste reduces disposal costs and prevents the creation of toxic dioxins during incineration.

  • Segregation & Transfer: Pour the dissolved waste into a designated carboy. If DCM was used, it must go into the "Halogenated Organic Waste" stream. If DMSO was used, use the "Non-Halogenated Organic Waste" stream[3].

  • Unambiguous Labeling: Immediately update the hazardous waste tag attached to the carboy. Write "Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate" in full. Reasoning: EPA RCRA explicitly forbids abbreviations or chemical formulas on waste tags so that emergency responders can immediately identify hazards during a spill or fire[7].

  • Secondary Containment: Place the waste carboy in a secondary containment bin within the SAA to prevent accidental leaks from reaching laboratory drains[4].

Methodology B: Solid Waste Processing
  • Collection: Gather all contaminated consumables (e.g., weighing boats, pipette tips, Kimwipes) and any residual pure powder.

  • Double-Bagging Protocol: Place the materials inside a clear, heavy-duty polyethylene bag. Seal the bag, then place it inside a second bag. Reasoning: Pipette tips and spatulas can easily puncture single-ply bags. Double-bagging prevents puncture-related leaks, protecting personnel from H315 (skin irritation) exposure.

  • Containerization: Deposit the sealed bag into a rigid, puncture-resistant solid hazardous waste drum.

  • Manifesting: Label the container as "Hazardous Solid Waste - Toxic Organic Solid" and log the entry in the laboratory's waste manifest[6].

Disposal Workflow Visualization

G Start Waste Generation (Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate) Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Halogenated Halogenated Solvent? (e.g., DCM, Chloroform) Liquid->Halogenated SolidWaste Solid Hazardous Waste (Double-bagged/Sealed) Solid->SolidWaste NonHalogenated Non-Halogenated Waste (e.g., DMSO, MeOH) Halogenated->NonHalogenated No HalogenatedWaste Halogenated Waste Stream Halogenated->HalogenatedWaste Yes SAA Satellite Accumulation Area (SAA) Max 55 Gal / Label Properly NonHalogenated->SAA HalogenatedWaste->SAA SolidWaste->SAA EHS EH&S Collection & Manifesting (EPA RCRA) SAA->EHS Limit Reached or Time Expired Incineration High-Temp Incineration (NOx Scrubbing Required) EHS->Incineration Final Disposal

Fig 1: RCRA-compliant disposal workflow for Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate waste.

Spill Response & Decontamination Methodology

In the event of an accidental release, swift and methodical action is required to prevent aerosolization of the powder or spread of the liquid.

  • Isolation: Evacuate non-essential personnel from the immediate area. If the spill occurred inside a fume hood, immediately lower the sash to maintain negative pressure and prevent inhalation hazards.

  • PPE Donning: Equip a minimum of nitrile gloves (double-gloving is highly recommended), chemical splash goggles, and a flame-resistant lab coat.

  • Containment & Absorption:

    • For solid spills: Do not dry sweep, as this aerosolizes the powder. Gently sweep the powder using a static-free brush into a dustpan, or use a HEPA-filtered vacuum dedicated to chemical spills.

    • For liquid solutions: Apply an inert absorbent pad or vermiculite over the spill starting from the perimeter and working inward to prevent spreading.

  • Decontamination: Wash the affected surface with a solvent in which the compound is highly soluble (e.g., methanol), followed by a thorough wash with standard laboratory detergent and water. Reasoning: Water alone will not effectively dissolve the lipophilic ester moiety, leaving hazardous residue behind.

  • Disposal of Spill Materials: Treat all cleanup materials (pads, gloves, vermiculite) as hazardous solid waste and dispose of them strictly following Methodology B[2].

References

  • Title: Laboratory Chemical Waste Management Guidelines. Source: University of Pennsylvania EHRS. URL:[Link]

  • Title: Laboratory Environmental Sample Disposal Information Document. Source: US Environmental Protection Agency (EPA). URL: [Link]

  • Title: Regulation of Laboratory Waste. Source: American Chemical Society (ACS). URL: [Link]

  • Title: Managing Hazardous Waste Generated in Laboratories. Source: Ohio EPA. URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K). Source: US Environmental Protection Agency (EPA). URL:[Link]

  • Title: Laboratory Management Plan. Source: University of Wyoming. URL: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate

As a Senior Application Scientist, I recognize that handling advanced heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure the integrity of your research and the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure the integrity of your research and the safety of your personnel, laboratory protocols must be rooted in chemical causality.

Below is the comprehensive, causality-driven safety and operational guide for handling Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate (CAS: 181285-04-1).

Compound Profile & Hazard Causality

Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate is a fused furan and pyridine ring system featuring both an amino group and a methyl ester [1]. It is highly valued in medicinal chemistry for its diverse pharmacological activities, serving as a critical scaffold in drug development [2].

However, the very structural features that make it biologically active also dictate its handling risks. Understanding the why behind the hazards is the first step in self-validating your safety protocols:

  • Lipophilicity & Absorption: The methyl ester moiety significantly enhances the compound's lipophilicity [2]. If exposed to unprotected skin or mucous membranes, this lipophilicity facilitates rapid cellular absorption.

  • Basicity & Irritation: The basicity of the amino group and the pyridine nitrogen can disrupt local cellular pH. This is the mechanistic driver behind its primary hazard codes: H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [1].

  • Aerosolization Risk: As a fine powder, it is prone to static charge accumulation, making it highly susceptible to aerosolization during weighing, which exacerbates the risk of inhalation and ingestion (H302: Harmful if swallowed ) [1].

Quantitative Data & Hazard Summary
Property / Hazard CodeValue / DescriptionMechanistic Causality & Safety Implication
CAS Number 181285-04-1Unique identifier for inventory and safety tracking.
Molecular Weight 192.17 g/mol Low molecular weight facilitates rapid biological membrane penetration.
H302 Harmful if swallowedLipophilic ester moiety enhances systemic absorption in the GI tract.
H315 Causes skin irritationPyridine nitrogen basicity disrupts the skin's natural acid mantle.
H319 Causes serious eye irritationFine powder causes localized pH shifts and mechanical irritation on the ocular surface.

Personal Protective Equipment (PPE) Matrix

Recent 2025 OSHA Laboratory Safety updates mandate that laboratories conduct individualized risk assessments for specific experimental protocols, moving away from generalized lab-wide safety plans [3]. Based on the chemical profile of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate, the following PPE matrix is required:

  • Eye Protection: ANSI Z87.1+ certified, tightly fitting safety goggles.

    • Causality: Standard safety glasses leave the top and sides of the eyes vulnerable to aerosolized powders. Goggles create a seal that prevents H319-related ocular damage.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides an excellent barrier against the compound's lipophilic nature. If you are dissolving the compound in polar aprotic solvents (like DMSO or DMF), double-gloving is required, as these solvents rapidly carry dissolved solutes through compromised glove barriers.

  • Body Protection: Flame-retardant (FR) and chemical-resistant lab coat with fitted cuffs.

    • Causality: OSHA's 2025 updates strictly require FR and chemical-resistant fabrics in environments handling volatile or reactive substances [3]. Fitted cuffs prevent the accidental sweeping of powder from the benchtop.

  • Respiratory Protection: Handling must occur inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood. If engineering controls fail or weighing must occur on an open bench, an N95 or P100 particulate respirator is mandatory to prevent H302 ingestion risks.

Operational Protocols: Step-by-Step Methodology

To ensure a self-validating system, every step of your workflow must be designed to minimize static generation and powder displacement.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood is operating with a face velocity of at least 0.5 m/s.

  • Clear the workspace of unnecessary clutter to prevent cross-contamination.

  • Don all required PPE (Goggles, Nitrile Gloves, FR Lab Coat) before opening the compound container.

Step 2: Anti-Static Weighing

  • Place an anti-static weighing boat on the analytical balance. Expert Insight: Heterocyclic powders carry static charges. Using standard plastic boats causes the powder to "jump," contaminating the balance and increasing inhalation risk.

  • Use a grounded, stainless-steel micro-spatula to transfer the powder.

  • Record the mass and immediately cap the source bottle.

Step 3: Transfer and Dissolution

  • Transfer the weighed powder into a pre-labeled, sealable glass vial.

  • Using a pipette, introduce your solvent (e.g., DMSO) slowly down the inner wall of the vial. Expert Insight: Dropping solvent directly onto the powder displaces air rapidly, ejecting hazardous particulate matter into the hood environment.

  • Cap the vial tightly and vortex until fully dissolved.

Step 4: Decontamination

  • Wipe down the balance, spatulas, and hood surface with a wipe dampened with 70% ethanol or isopropanol.

  • Dispose of the wipe in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water immediately after removing gloves.

Spill Management & Disposal Plan

In the event of a breach in protocol, immediate and correct remediation is critical to prevent ecological and personnel exposure.

Spill Response:

  • Isolate: Alert personnel in the immediate vicinity.

  • Do NOT Dry Sweep: Dry sweeping will immediately aerosolize the compound.

  • Wet Sweep: Gently cover the spilled powder with absorbent paper towels dampened with water or a mild solvent.

  • Collect: Carefully scoop the damp mass using a non-sparking tool and place it into a secondary containment tray or a sealable hazardous waste bag[3].

Disposal:

  • Collect all contaminated PPE, weighing boats, and spill cleanup materials in a clearly labeled, sealed hazardous waste container.

  • Incineration is the federally preferred disposal method for nitrogenous heterocyclic compounds. Do not flush down the sink, as the compound's biological activity poses a severe risk to aquatic ecosystems.

Visualizing the Safety Workflow

HandlingWorkflow Start Start: Protocol Initiation PPE 1. Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood 2. Fume Hood Transfer (Flow >0.5 m/s) PPE->Hood Weigh 3. Anti-static Weighing (Minimize Aerosols) Hood->Weigh Spill Spill Detected? Weigh->Spill WetSweep Wet Sweep / HEPA Vac (No Dry Sweeping) Spill->WetSweep Yes Success 4. Safe Dissolution Spill->Success No Dispose Hazardous Waste (Incineration) WetSweep->Dispose Success->Dispose Waste Generation

Operational workflow and spill response pathway for handling Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate.

References

  • Sigma-Aldrich.
  • Cymit Química.
  • Calpaclab. "OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now." Calpaclab.
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